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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Organosulfur-Rich Essential Oil of Gallesia integrifolia for Researchers and Drug Development Professionals

A Whitepaper on the Therapeutic Potential of a Unique Natural Product Abstract Gallesia integrifolia (Spreng.) Harms, a tree native to South America, is distinguished by a potent, garlic-like aroma, a direct indication o...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper on the Therapeutic Potential of a Unique Natural Product

Abstract

Gallesia integrifolia (Spreng.) Harms, a tree native to South America, is distinguished by a potent, garlic-like aroma, a direct indication of its rich and complex organosulfur profile.[1] Traditionally used in folk medicine for a variety of ailments, including respiratory and inflammatory conditions, the essential oil of this plant is now the subject of intense scientific scrutiny.[1] This technical guide provides an in-depth exploration of the organosulfur compounds present in Gallesia integrifolia essential oil, their extraction and analytical characterization, and their significant potential in the realm of drug discovery and development. While the specific compound diphenethyl sulfide has not been identified in the existing literature on Gallesia integrifolia, this guide will focus on the abundant and biologically active sulfur-containing molecules that have been characterized.

Introduction: The Aromatic Pharmacy of Gallesia integrifolia

Gallesia integrifolia, commonly known as "pau d'alho" or "garlic wood," has a long history of use in traditional medicine, where its leaves, bark, and fruits are employed to treat infections, inflammation, and other conditions.[1] The scientific rationale for these applications is increasingly being attributed to the volatile organosulfur compounds that constitute a significant percentage of its essential oil.[1][2] These compounds are not only responsible for the plant's characteristic odor but also for a wide range of its documented biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties.[1][2][3] This guide serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed examination of the chemistry, extraction, analysis, and therapeutic potential of the organosulfur compounds found in Gallesia integrifolia essential oil.

The Organosulfur Profile: A Symphony of Sulfur

The essential oil of Gallesia integrifolia is exceptionally rich in sulfur-containing compounds, which can comprise over 95% of the oil's composition, depending on the plant part from which it is extracted.[3] This is a remarkable concentration and diversity of organosulfur molecules in a single plant species.

Major Identified Organosulfur Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) has been the primary analytical tool for elucidating the chemical composition of Gallesia integrifolia essential oil. Numerous studies have consistently identified a variety of potent organosulfur compounds. The relative abundance of these compounds can vary significantly between the leaves, flowers, and fruits of the plant.

Plant PartMajor Organosulfur CompoundsApproximate Percentage (%)Reference
Fruits 2,8-dithianonane52.63[4][5][6]
Dimethyl trisulfide15.49[4][5][6]
Lenthionine14.69[4][5][6]
Leaves 3,5-dithiahexanol-5,5-dioxide38.9[3]
Flowers Methionine ethyl ester45.3[3]
2,2'-Disulfanediyldiethanethiol47.00[7]

This table presents a summary of major compounds identified in various studies. The chemical composition can be influenced by factors such as geographic location, season of harvest, and extraction methodology.

Biosynthesis of Organosulfur Compounds in Plants

The biosynthesis of these complex organosulfur molecules in plants is a fascinating area of study. The primary pathway begins with the assimilation of inorganic sulfate from the soil.[8] This sulfate is then converted through a series of enzymatic steps into the amino acid cysteine.[8] Cysteine serves as the primary sulfur donor for the synthesis of a vast array of sulfur-containing secondary metabolites.[8] The diversity of organosulfur compounds in Gallesia integrifolia suggests a highly active and complex biosynthetic network, likely involving various enzymes such as cysteine desulfhydrases and sulfurtransferases.[8]

Organosulfur_Biosynthesis Sulfate Sulfate (from soil) Cysteine Cysteine Sulfate->Cysteine Assimilation Methionine Methionine Cysteine->Methionine Secondary_Metabolites Diverse Organosulfur Compounds Cysteine->Secondary_Metabolites Primary Sulfur Donor Methionine->Secondary_Metabolites

Caption: Simplified overview of the biosynthesis of organosulfur compounds in plants.

Methodologies for Extraction and Analysis

The investigation of the organosulfur compounds in Gallesia integrifolia necessitates robust and validated methodologies for both extraction and analysis.

Extraction of the Essential Oil: Hydrodistillation

Hydrodistillation is the most common and effective method for extracting the essential oil from the various parts of Gallesia integrifolia. This technique involves the co-distillation of the plant material with water, which is particularly suitable for the volatile organosulfur compounds.

Experimental Protocol: Hydrodistillation

  • Plant Material Preparation: Fresh or dried plant material (leaves, flowers, or fruits) is collected and, if necessary, comminuted to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

  • Distillation: The flask is heated, and the resulting steam, carrying the volatile essential oil components, rises and is condensed in a condenser.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

Hydrodistillation_Workflow Plant_Material Plant Material (Gallesia integrifolia) Heating Heating with Water Plant_Material->Heating Vaporization Vaporization (Steam + Volatiles) Heating->Vaporization Condensation Condensation Vaporization->Condensation Separation Separation (Oil and Water) Condensation->Separation Essential_Oil Essential Oil Separation->Essential_Oil

Caption: A schematic representation of the hydrodistillation process for essential oil extraction.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard analytical technique for the identification and quantification of the volatile compounds in essential oils.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for injection.

  • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column coated with a stationary phase.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" for each compound, is compared to a spectral library (e.g., NIST, Wiley) for identification.

  • Quantification: The relative percentage of each compound is determined by integrating the peak area in the chromatogram.

Biological Activities and Therapeutic Potential

The rich organosulfur profile of Gallesia integrifolia essential oil is directly linked to its diverse and potent biological activities, making it a promising source for the development of new therapeutic agents.

Antimicrobial Activity

The essential oil has demonstrated significant antifungal and antibacterial properties.[1][2] The presence of compounds like lenthionine and various polysulfides is believed to contribute to this activity.[4][6] These compounds can disrupt microbial cell membranes and interfere with essential metabolic processes.[6]

Anti-inflammatory Effects

Traditional use of Gallesia integrifolia for inflammatory conditions is supported by modern scientific studies.[1] The anti-inflammatory activity may be associated with the ability of some organosulfur compounds to modulate inflammatory pathways.[1]

Insecticidal Properties

The essential oil has also been shown to possess insecticidal activity, suggesting its potential as a natural alternative to synthetic pesticides.[3]

Future Directions and Drug Development Opportunities

The complex mixture of organosulfur compounds in Gallesia integrifolia essential oil presents both a challenge and an opportunity for drug development.

  • Synergistic Effects: The therapeutic efficacy of the essential oil may be due to the synergistic interactions between its various components. Further research is needed to elucidate these complex interactions.

  • Lead Compound Identification: The individual organosulfur compounds can be isolated and screened for specific biological activities to identify lead molecules for further development.

  • Mechanism of Action Studies: In-depth studies are required to understand the precise molecular mechanisms by which these organosulfur compounds exert their therapeutic effects.

Conclusion

While the presence of diphenethyl sulfide in Gallesia integrifolia essential oil is not supported by current scientific literature, the plant is an exceptionally rich source of a diverse array of other organosulfur compounds. This in-depth technical guide has provided a comprehensive overview of the chemical composition, extraction, analysis, and biological activities of this unique natural product. The potent and varied therapeutic potential of the organosulfur-rich essential oil from Gallesia integrifolia makes it a highly promising area of research for the discovery and development of new pharmaceuticals.

References

  • Raimundo, K. F., et al. (2018). Antifungal activity of Gallesia integrifolia fruit essential oil. Biological Research, 51(1), 18. [Link]

  • Raimundo, K.F., et al. (2018). Antifungal activity of Gallesia integrifolia fruit essential oil. SciELO. [Link]

  • Request PDF. (2025, August 7). Antifungal activity of Gallesia integrifolia fruit essential oil. ResearchGate. [Link]

  • Verly, L. B., et al. (2025). Gallesia integrifolia: detailed analysis of its chemical compounds and biological effects. Traditional Medicine Research. [Link]

  • Raimundo, K. F., et al. (2021). Insecticidal activity of Gallesia integrifolia (Phytolaccaceae) essential oil. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 20(1), 85-97. [Link]

  • ResearchGate. (2025, June 4). (PDF) Gallesia integrifolia: detailed analysis of its chemical compounds and biological effects. [Link]

  • Raimundo, K.F., et al. (2018). Antifungal activity of Gallesia integrifolia fruit essential oil. SciELO. [Link]

  • ResearchGate. (n.d.). Biological phenethyl glycosides from plants. Retrieved February 25, 2026, from [Link]

  • Bortolucci, W. C., et al. (2020). Crude extract of the tropical tree Gallesia integrifolia (Phytolaccaceae) for the control of Aedes aegypti (Diptera: Culicidae) larvae. Revista de Biología Tropical, 68(4), 1183-1194. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/o. [Link]

  • SGS. (n.d.). USA Sulfur Speciation Testing Flier. [Link]

  • EST Analytical. (n.d.). Total Sulfur Analysis. Retrieved February 25, 2026, from [Link]

  • Raimundo, K. F., et al. (2023). Cellular Antioxidant, Anti-Inflammatory, and Antiproliferative Activities from the Flowers, Leaves and Fruits of Gallesia integrifolia Spreng Harms. Molecules, 28(14), 5406. [Link]

  • ResearchGate. (2023, March 1). (PDF) Sulfur-Containing Compounds from Plants. [Link]

  • Takahashi, H., et al. (2020). Biosynthesis of Sulfur-Containing Small Biomolecules in Plants. International Journal of Molecular Sciences, 21(10), 3535. [Link]

  • Scribd. (n.d.). Sulphur Analysis in Edible Oils. Retrieved February 25, 2026, from [Link]

  • Aroca, A., et al. (2018). Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation. Frontiers in Plant Science, 9, 1373. [Link]

  • Liu, J., et al. (2024). Hydrogen sulfide signaling in plant response to temperature stress. Frontiers in Plant Science, 15, 1369796. [Link]

Sources

Exploratory

Comparative Technical Analysis: Diphenyl Sulfide vs. Diphenethyl Sulfide

Executive Summary This technical guide provides a rigorous comparison between Diphenyl Sulfide (DPS) and Diphenethyl Sulfide (DPES) . While both are organosulfur compounds containing phenyl rings, they represent two fund...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Diphenyl Sulfide (DPS) and Diphenethyl Sulfide (DPES) . While both are organosulfur compounds containing phenyl rings, they represent two fundamentally different chemical classes: diaryl sulfides and dialkyl sulfides , respectively.

The core distinction lies in the electronic environment of the sulfur atom. In diphenyl sulfide, the sulfur lone pairs are delocalized into the aromatic


-system, significantly reducing nucleophilicity. In diphenethyl sulfide, the sulfur atom is insulated from the aromatic rings by ethylene linkers, maintaining the high electron density characteristic of aliphatic thioethers. This structural divergence dictates their contrasting roles: DPS as a robust precursor for high-performance polymers (e.g., PPS) and photoinitiators, and DPES as a critical simulant for chemical warfare agents (Sulfur Mustard) due to its homologous lipophilicity and alkylation potential.

Structural & Electronic Architecture

Diphenyl Sulfide (Ph-S-Ph)
  • Classification: Diaryl Sulfide.[1]

  • Electronic State: The sulfur atom is directly bonded to two

    
     hybridized carbon atoms. The 
    
    
    
    lone pair on sulfur overlaps with the
    
    
    -system of the phenyl rings (
    
    
    interaction).
  • Consequence: This resonance delocalization stabilizes the molecule but renders the sulfur atom electron-deficient compared to dialkyl sulfides. It is resistant to alkylation and requires stronger oxidants to form sulfoxides.

Diphenethyl Sulfide (Ph-CH -CH -S-CH -CH -Ph)
  • Classification: Dialkyl Sulfide.[1]

  • Electronic State: The sulfur atom is bonded to two

    
     hybridized methylene carbons. The ethyl spacers act as insulators, preventing resonance interaction between the sulfur lone pairs and the phenyl rings.
    
  • Consequence: The sulfur atom retains high electron density (Lewis basicity). It behaves as a typical nucleophile, susceptible to rapid oxidation and alkylation—mimicking the reactivity profile of Sulfur Mustard (Bis(2-chloroethyl) sulfide) without the immediate vesicant toxicity.

Visualization of Electronic Effects

ElectronicEffects DPS Diphenyl Sulfide (Ph-S-Ph) Resonance Resonance Delocalization (S lone pair -> Ring) DPS->Resonance Direct attachment DPES Diphenethyl Sulfide (Ph-Et-S-Et-Ph) Induction Inductive Effect Only (S lone pair localized) DPES->Induction Ethyl Insulation Reactivity_Low Reduced Nucleophilicity (Stable, Harder to Oxidize) Resonance->Reactivity_Low Reactivity_High High Nucleophilicity (Reactive, Easy Alkylation) Induction->Reactivity_High

Figure 1: Mechanistic flow illustrating how structural connectivity dictates the electronic availability of the sulfur lone pair.

Physicochemical Profile

The following table contrasts the physical properties critical for handling and experimental design.

PropertyDiphenyl Sulfide (DPS)Diphenethyl Sulfide (DPES)
CAS Number 139-66-23593-91-7
Formula


Molecular Weight 186.27 g/mol 242.38 g/mol
Physical State (25°C) Colorless LiquidLow-melting Solid / Viscous Oil
Boiling Point 296 °C~360 °C (Estimated)*
Melting Point -40 °C30–35 °C (approx.)**
Density 1.11 g/cm³~1.05 g/cm³
Odor Unpleasant, metallicFaint, characteristic sulfide
Solubility Immiscible in water; Soluble in benzene, etherImmiscible in water; Highly lipophilic

*Note: DPES decomposes before boiling at atmospheric pressure. Values are extrapolated from homologous series (e.g., Dibenzyl sulfide BP ~298°C). **Note: DPES is often encountered as an oil due to supercooling or impurities, but pure crystalline forms exist near RT.

Reactivity & Synthetic Utility[2][3][4]

Oxidation Kinetics
  • Diphenyl Sulfide: Oxidation to diphenyl sulfoxide (

    
    ) is slow without catalysts. It often requires strong oxidants like peracids (
    
    
    
    -CPBA) or transition metal catalysts (e.g., Vanadium or Molybdenum complexes) to achieve high yields. Over-oxidation to sulfone (
    
    
    ) is common if conditions are not strictly controlled.
  • Diphenethyl Sulfide: Oxidizes rapidly even with mild oxidants (e.g., dilute

    
     or singlet oxygen). It is frequently used as a probe to test the efficiency of oxidative decontamination systems for chemical warfare agents.
    
Alkylation (Sulfonium Salt Formation)
  • Diphenyl Sulfide: Poor nucleophile. Reaction with alkyl halides (e.g., MeI) to form sulfonium salts requires forcing conditions (heat, high concentration) or silver salt catalysts.

  • Diphenethyl Sulfide: Excellent nucleophile. Reacts readily with alkyl halides at room temperature to form stable sulfonium salts. This pathway mimics the "self-alkylation" mechanism of Sulfur Mustard.

Reaction Pathway Diagram

ReactionPathways Substrate_DPS Diphenyl Sulfide Oxidant Oxidant (H2O2/mCPBA) Substrate_DPS->Oxidant Alkylating Alkyl Halide (R-X) Substrate_DPS->Alkylating Substrate_DPES Diphenethyl Sulfide Substrate_DPES->Oxidant Substrate_DPES->Alkylating Sulfoxide_DPS Diphenyl Sulfoxide (Slow Formation) Oxidant->Sulfoxide_DPS Slow Sulfoxide_DPES Diphenethyl Sulfoxide (Rapid Formation) Oxidant->Sulfoxide_DPES Fast Sulfonium_DPS Triarylsulfonium Salt (Requires Catalyst/Heat) Alkylating->Sulfonium_DPS Low Yield Sulfonium_DPES Trialkylsulfonium Salt (Spontaneous/RT) Alkylating->Sulfonium_DPES High Yield

Figure 2: Comparative reactivity profile highlighting the kinetic superiority of diphenethyl sulfide in nucleophilic processes.

Applications in Drug Development & Materials

Diphenyl Sulfide: The Industrial Backbone
  • Polymer Synthesis: It serves as a monomer or solvent in the synthesis of Polyphenylene Sulfide (PPS) , a high-performance thermoplastic known for thermal stability.

  • Photoinitiators: Precursor to triarylsulfonium salts (e.g., via reaction with diphenyliodonium salts), used in cationic polymerization for UV-curable coatings.

Diphenethyl Sulfide: The Chemical Warfare Simulant
  • Mustard Gas Surrogate: DPES is a "Full Simulant" for Sulfur Mustard (HD) regarding physical properties (molecular weight, lipophilicity, and solubility).

  • Decontamination Research: Unlike the toxic HD, DPES allows researchers to safely study the oxidative cleavage of C-S bonds or the efficacy of decontaminating foams/gels without the risk of vesication. It models the diffusion of HD through skin or protective suits due to the similar carbon chain length.

Experimental Protocols

Protocol A: Controlled Oxidation of Diphenyl Sulfide

Objective: To synthesize diphenyl sulfoxide without over-oxidation to sulfone.

  • Reagents: Diphenyl sulfide (10 mmol),

    
     (30%, 11 mmol), Hexafluoroisopropanol (HFIP) as solvent.
    
  • Setup: Dissolve diphenyl sulfide in 10 mL HFIP in a round-bottom flask.

  • Addition: Add

    
     dropwise at 0°C. The fluorinated solvent activates the peroxide via hydrogen bonding.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with dichloromethane. Dry over 
    
    
    
    and concentrate.
  • Note: In non-activating solvents (e.g., methanol), this reaction would take >24 hours or require a metal catalyst.

Protocol B: Synthesis of Diphenethyl Sulfide (Nucleophilic Substitution)

Objective: To prepare the simulant from non-toxic precursors.

  • Reagents: 2-Phenylethyl bromide (20 mmol), Sodium sulfide nonahydrate (

    
    , 10 mmol), Ethanol (50 mL).
    
  • Setup: Dissolve

    
     in ethanol and heat to reflux.
    
  • Addition: Add 2-Phenylethyl bromide dropwise over 30 minutes.

  • Mechanism: Double

    
     displacement. The sulfide anion attacks the first bromide to form the thiolate, which then attacks the second bromide.
    
  • Reaction: Reflux for 3 hours. A white precipitate (NaBr) will form.

  • Workup: Filter off salts. Evaporate ethanol. Dissolve residue in ether, wash with water, and dry.

  • Purification: Recrystallize from pentane (if solid) or vacuum distill (if oil) to obtain pure diphenethyl sulfide.

References

  • BenchChem. A Comparative Analysis of the Reaction Kinetics of Diphenyl Sulfide and Other Aryl Sulfides. Retrieved from

  • Organic Syntheses. Diphenyl Sulfide Preparation via Friedel-Crafts. Org. Synth. 1934, 14, 36. Retrieved from

  • PubChem. Diphenyl Sulfide Compound Summary. Retrieved from

  • Kumar, V., & Anslyn, E. V. A selective and sensitive chromogenic and fluorogenic detection of a sulfur mustard simulant. Chemical Science, 2013. Retrieved from

  • NIST WebBook. Thermophysical Properties of Organosulfur Compounds. Retrieved from

Sources

Foundational

bis(2-phenylethyl) sulfide safety data sheet (SDS) and toxicity profile

This technical guide details the properties, safety profile, and research applications of Bis(2-phenylethyl) sulfide , a critical surrogate molecule used in chemical warfare agent (CWA) defense research. CAS: 3593-91-7 |...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, safety profile, and research applications of Bis(2-phenylethyl) sulfide , a critical surrogate molecule used in chemical warfare agent (CWA) defense research.

CAS: 3593-91-7 | Role: Sulfur Mustard (HD) Simulant & Chemical Intermediate

Executive Summary

Bis(2-phenylethyl) sulfide (also known as 1,1'-thiobis(2-phenylethane)) is a symmetric thioether primarily utilized in defense research as a simulant for Sulfur Mustard (HD) . Unlike HD, it lacks the vesicant chlorine leaving groups, rendering it non-blistering while retaining the core lipophilicity and sulfide reactivity of the live agent. This guide outlines its physicochemical properties, handling protocols (SDS synthesis), and its specific utility in validating decontamination technologies.

Chemical Identity & Properties

Understanding the structural homology between this simulant and the live agent (HD) is vital for experimental design.

ParameterData
Chemical Name Bis(2-phenylethyl) sulfide
Synonyms Phenethyl sulfide; 1,1'-Thiobis(2-phenylethane); Di(2-phenylethyl) sulfide
CAS Number 3593-91-7
Molecular Formula C₁₆H₁₈S
Molecular Weight 242.38 g/mol
Structure Ph-CH₂-CH₂-S-CH₂-CH₂-Ph
Physical State Solid (low melting) or viscous liquid (dependent on purity/temperature)
Solubility Insoluble in water; Soluble in DCM, Acetone, Hexane, DMSO
Structural Homology: Simulant vs. Agent
  • Live Agent (HD): Cl-CH₂-CH₂-S-CH₂-CH₂-Cl

  • Simulant (Bis-phenylethyl): Ph-CH₂-CH₂-S-CH₂-CH₂-Ph

Scientific Rationale: The phenyl rings mimic the bulk and lipophilicity of the alkyl-chloride chains in HD without the alkylating potential. This allows researchers to study oxidative decontamination kinetics (attacking the sulfur) without the risk of DNA alkylation.

Safety & Hazard Assessment (SDS Synthesis)

Note: While less toxic than HD, standard laboratory safety for organic sulfides must be maintained.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

PPE & Handling Protocol[4]
  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Skin Protection: Nitrile rubber gloves (0.11 mm thickness minimum). Breakthrough time >480 min.

  • Respiratory: If generating aerosols (e.g., during sonication or spraying), use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).

Toxicity Profile & Biological Interaction[5]

Mechanism of Action: Sulfoxidation

The primary metabolic and environmental degradation pathway for bis(2-phenylethyl) sulfide is S-oxidation . This mirrors the detoxification pathway of sulfur mustard in biological systems.

  • Phase I Metabolism: Cytochrome P450 monooxygenases (specifically CYP2C and CYP3A families) and Flavin-containing Monooxygenases (FMO) attack the electron-rich sulfur atom.

  • Toxicity: The compound lacks the "leaving group" required to form the episulfonium ion (the reactive intermediate responsible for mustard gas blistering). Therefore, it does not cross-link DNA.

Pathway Visualization

The following diagram illustrates the oxidative progression from the parent sulfide to the sulfone. This pathway is the standard metric for testing decontamination efficacy.

MetabolicPathway Sulfide Bis(2-phenylethyl) Sulfide (Parent Simulant) Sulfoxide Bis(2-phenylethyl) Sulfoxide (Primary Metabolite) Sulfide->Sulfoxide 1st Oxidation (Fast) Oxidant1 Oxidant / P450 / FMO Oxidant1->Sulfide Sulfone Bis(2-phenylethyl) Sulfone (Terminal Product) Sulfoxide->Sulfone 2nd Oxidation (Slow) Oxidant2 Oxidant / P450 Oxidant2->Sulfoxide

Caption: Stepwise oxidation pathway. Decontamination success is measured by the conversion of the blue node (Sulfide) to the green (Sulfoxide) and red (Sulfone) nodes.

Application in Research: Decontamination Assay

Objective: To evaluate the efficacy of a novel decontaminant (e.g., a reactive skin lotion or surface spray) using bis(2-phenylethyl) sulfide as the HD surrogate.

Experimental Protocol: Oxidative Neutralization

Causality: The sulfur atom in the simulant is nucleophilic. An effective decontaminant must be electrophilic (oxidizing) enough to convert it to the non-toxic sulfoxide/sulfone rapidly.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of bis(2-phenylethyl) sulfide in Acetonitrile (ACN).

    • Prepare the challenge decontaminant (e.g., 5% Hydrogen Peroxide or Chloramine-T).

  • Reaction:

    • Mix 1 mL of Simulant Stock with 1 mL of Decontaminant in a glass vial.

    • Incubate at 25°C with constant agitation (300 rpm).

  • Quenching & Extraction:

    • At time points (t=5, 15, 30, 60 min), remove 100 µL aliquots.

    • Immediately quench with 100 µL of 10% Sodium Thiosulfate (neutralizes excess oxidant to stop the reaction).

    • Add 800 µL Mobile Phase (see below) to dilute for analysis.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

    • Mobile Phase: 70:30 Acetonitrile:Water (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (targeting the phenyl rings).

    • Validation: The Sulfide will elute last (most non-polar), followed by the Sulfoxide, then the Sulfone.

Experimental Workflow Diagram

ExperimentalWorkflow Start Simulant Stock (10mM in ACN) React Reaction Vessel (Simulant + Decontaminant) Start->React Sample Sampling (t=x min) React->Sample Kinetic Aliquots Quench Quench (Sodium Thiosulfate) Sample->Quench Stop Reaction Analyze HPLC-UV Analysis (254 nm) Quench->Analyze Data Data Output: % Conversion vs Time Analyze->Data

Caption: Workflow for kinetic evaluation of oxidative decontamination using Bis(2-phenylethyl) sulfide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93344 (Related Analogues and Sulfide Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Bartelt-Hunt, S. L., et al. (2008). "A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior." Critical Reviews in Environmental Science and Technology. (Contextualizing sulfide simulants).
  • Yang, Y. C., et al. (1992). "Decontamination of Chemical Warfare Agents." Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Green Chemistry Protocols for Hydrogen Sulfide Utilization Using Ionic Liquids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The following guide provides a detailed overview and practical protocols for the utilization of hydrogen sulfide (H₂S) through green chemistry principles, w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed overview and practical protocols for the utilization of hydrogen sulfide (H₂S) through green chemistry principles, with a specific focus on the application of ionic liquids (ILs). This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of materials and process parameters, ensuring a comprehensive understanding for researchers in the field.

Introduction: The Challenge and Opportunity of H₂S Utilization

Hydrogen sulfide, a toxic and corrosive gas, is a significant byproduct of various industrial processes, including natural gas and crude oil refining.[1][2] Traditional methods for H₂S management, such as the Claus process, are energy-intensive and can have environmental drawbacks.[3][4] Green chemistry offers a paradigm shift, viewing H₂S not as a waste product but as a valuable chemical feedstock. Ionic liquids, with their unique properties like negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, have emerged as promising "green" solvents for H₂S capture and conversion.[1][4][5][6]

The primary goals of using ionic liquids for H₂S utilization are:

  • Efficient and Selective Capture: To selectively absorb H₂S from gas streams, even in the presence of other components like CO₂.

  • Conversion to Value-Added Products: To catalytically convert captured H₂S into elemental sulfur, a widely used industrial chemical, or other valuable products.[3]

  • Process Sustainability: To develop processes that are less energy-intensive, operate under milder conditions, and allow for the recycling and reuse of the ionic liquid.[7]

The Role of Ionic Liquids in H₂S Capture and Conversion

The effectiveness of an ionic liquid in H₂S utilization is largely determined by the specific combination of its cation and anion.[5] These components influence the mechanism of H₂S absorption, which can be either physical or chemical.

  • Physical Absorption: In this mode, H₂S dissolves in the ionic liquid without forming chemical bonds. The efficiency of physical absorption is influenced by factors like the free volume within the ionic liquid and the strength of intermolecular forces.[8]

  • Chemical Absorption (Chemisorption): This involves the formation of a chemical bond between H₂S and the ionic liquid. Task-specific ionic liquids (TSILs) can be designed with functional groups that react with H₂S, leading to significantly higher absorption capacities.[9][10] For instance, ILs with basic anions like acetate ([OAc]⁻) or chloride ([Cl]⁻) show high affinity for the acidic H₂S.[5]

The conversion of H₂S is often facilitated by incorporating a catalytic component into the ionic liquid system. This can be achieved by using metal-containing ILs or by dissolving a catalyst within the IL.

Diagram: H₂S Capture and Conversion Workflow

H2S_Utilization_Workflow cluster_capture H₂S Capture cluster_conversion Catalytic Conversion cluster_regeneration IL Regeneration & Recycle H2S_Stream H₂S-Containing Gas Stream IL_Absorber Ionic Liquid Absorber H2S_Stream->IL_Absorber Absorption Catalytic_Reactor Catalytic Reactor (IL + Catalyst) IL_Absorber->Catalytic_Reactor H₂S-Rich IL Sulfur Elemental Sulfur Catalytic_Reactor->Sulfur Oxidation Regeneration_Unit Regeneration Unit Catalytic_Reactor->Regeneration_Unit Spent IL Regeneration_Unit->IL_Absorber Recycled IL

Caption: Workflow for H₂S capture and conversion using ionic liquids.

Selecting the Right Ionic Liquid: Key Considerations

The choice of ionic liquid is critical for the success of any H₂S utilization protocol. The following table summarizes key properties and provides examples of commonly used ionic liquids.

Ionic Liquid Cation/AnionKey Properties & RationaleH₂S Absorption Capacity (Example)Reference(s)
Cations:
1-Butyl-3-methylimidazolium ([Bmim]⁺)Widely studied, good thermal stability, forms the basis for many functionalized ILs.Varies with anion[7]
1-Ethyl-3-methylimidazolium ([Emim]⁺)Often results in lower viscosity ILs, which can improve mass transfer.Varies with anion[1]
Anions:
Chloride ([Cl]⁻)High basicity, promotes strong interaction with H₂S.High[5][7]
Acetate ([OAc]⁻)Strong Lewis base, excellent for chemical absorption of H₂S.Very High[9][10]
Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)Can lead to lower viscosity and is often used in physical absorption studies.Moderate[1][7]
Tetrachloroferrate ([FeCl₄]⁻)Acts as both an absorbent and a catalyst for H₂S oxidation.High[7][11]

Experimental Protocols

Safety First: Handling Hydrogen Sulfide

Hydrogen sulfide is an extremely toxic and flammable gas.[12][13][14] All experimental work involving H₂S must be conducted in a well-ventilated fume hood with continuous H₂S monitoring.[12][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a flame-resistant lab coat, is mandatory.[12] An emergency response plan should be in place, and personnel should never work alone when handling H₂S.[13][15][16]

Protocol 1: H₂S Absorption in an Ionic Liquid

Objective: To determine the H₂S absorption capacity of a selected ionic liquid.

Materials:

  • Ionic liquid (e.g., [Bmim][Cl])

  • Hydrogen sulfide gas (lecture bottle with a regulator)

  • Nitrogen or Argon gas (for purging)

  • Gas-tight syringe

  • Schlenk flask or a similar reaction vessel

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a known amount of the ionic liquid into the Schlenk flask.

  • Purging: Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove any dissolved air or moisture.

  • Initial Measurement: Seal the flask and record the initial mass.

  • H₂S Introduction: Slowly bubble H₂S gas through the ionic liquid at a controlled flow rate while stirring. The experiment should be conducted at a constant temperature.

  • Saturation: Continue the H₂S flow until the mass of the flask no longer increases, indicating that the ionic liquid is saturated with H₂S.

  • Final Measurement: Stop the H₂S flow, purge the headspace of the flask with inert gas to remove any unabsorbed H₂S, and record the final mass.

  • Calculation: The H₂S absorption capacity can be calculated as the change in mass per gram of ionic liquid.

Protocol 2: Catalytic Conversion of H₂S to Elemental Sulfur

Objective: To evaluate the catalytic activity of a metal-containing ionic liquid for the oxidation of H₂S to elemental sulfur.

Materials:

  • Metal-containing ionic liquid (e.g., [Bmim][FeCl₄])

  • H₂S gas

  • Air or a controlled oxygen source

  • Solvent for sulfur extraction (e.g., carbon disulfide - use with extreme caution due to its high flammability and toxicity)

  • Analytical equipment for sulfur quantification (e.g., GC-MS, HPLC)

Procedure:

  • H₂S Absorption: Saturate a known amount of the metal-containing ionic liquid with H₂S as described in Protocol 1.

  • Oxidation: Introduce a controlled flow of air or oxygen into the H₂S-saturated ionic liquid while stirring. The reaction is often carried out at ambient or slightly elevated temperatures.

  • Reaction Monitoring: The reaction can be monitored visually by the formation of a yellow precipitate (elemental sulfur).

  • Sulfur Extraction: After the reaction is complete, extract the elemental sulfur from the ionic liquid using a suitable solvent.

  • Quantification: Analyze the extracted sulfur using an appropriate analytical technique to determine the yield.

  • IL Regeneration: The spent ionic liquid can often be regenerated by heating and/or purging with an inert gas to remove any residual products and prepare it for reuse.[17]

Diagram: Catalytic Cycle for H₂S Oxidation

Catalytic_Cycle IL_Fe_III [IL]⁺[FeCl₄]⁻ (Fe³⁺) IL_Fe_II [IL]⁺[FeCl₃]⁻ (Fe²⁺) IL_Fe_III->IL_Fe_II Oxidation of H₂S Sulfur_out S₈ IL_Fe_III->Sulfur_out H_out 2H⁺ IL_Fe_III->H_out IL_Fe_II->IL_Fe_III Regeneration H2O_out H₂O IL_Fe_II->H2O_out H2S_in H₂S H2S_in->IL_Fe_III H_out->IL_Fe_II O2_in ½ O₂ O2_in->IL_Fe_II

Caption: A simplified catalytic cycle for H₂S oxidation using an iron-containing ionic liquid.

Future Outlook and Green Chemistry Perspectives

The use of ionic liquids for H₂S utilization is a rapidly evolving field with significant potential for creating more sustainable industrial processes. Future research will likely focus on:

  • Designing Novel Task-Specific Ionic Liquids: Developing new ILs with enhanced H₂S absorption capacity, selectivity, and catalytic activity.[18]

  • Process Intensification: Integrating H₂S capture and conversion into a single, continuous process to improve efficiency and reduce costs.[3]

  • Electrochemical Conversion: Exploring electrochemical methods for H₂S splitting into hydrogen and sulfur, which represents a highly atom-economical approach.[19]

  • Life Cycle Assessment: Conducting comprehensive life cycle assessments of IL-based processes to ensure their overall environmental benefits compared to traditional technologies.

By continuing to innovate in these areas, the scientific community can further unlock the potential of H₂S as a valuable resource, contributing to a more circular and sustainable chemical industry.

References

  • Hydrogen sulfide.
  • Hydrogen Sulfide Conversion at Ambient Temper
  • What type of safety measures are necessary in the handling of Hydrogen sulfide in laboratory scale?
  • Novel Supported Ionic Liquid Adsorbents for Hydrogen Sulfide Removal
  • Prediction of Ionic Liquids Performance for Hydrogen Sulfide Absorption from Natural Gas using COSMO-RS - ResearchG
  • A Prediction for the Conversion Performance of H2S to Elemental Sulfur in an Ionic-Liquid-Incorporated Transition Metal Using COSMO-RS - MDPI. (2022, August 15).
  • CFD Simulation of Hydrogen Sulfide (H₂S) Desulfurization Using Ionic Liquids and Graphene Oxide Membrane - MDPI. (2023, September 4).
  • Recent progress in electrochemical decomposition of hydrogen sulfide for sulfur recovery and hydrogen production - Frontiers. (2025, November 13).
  • The Absorption Mode of H2S on Ionic Liquids: A DFT Study.
  • CCOHS: Hydrogen Sulfide - Canadian Centre for Occupational Health and Safety. (2025, August 28).
  • Solubility and Thermodynamic Parameters of H2S/CH4 in Ionic Liquids Determined by 1H NMR - PMC - NIH. (2024, January 8).
  • 13+ Best H2S Safety Tips for 2023 - [Hydrogen Sulfide] - SafetyVideos.com. (2022, July 21).
  • Oxidative Absorption of Hydrogen Sulfide by Iron-Containing Ionic Liquids | Energy & Fuels.
  • Hydrogen Sulfide Capture: From Absorption in Polar Liquids to Oxide, Zeolite, and Metal–Organic Framework Adsorbents and Membranes | Chemical Reviews - ACS Public
  • Investigation of Ionic Liquid with and Without Suspension of Nanomaterials as Catalysis for Sulfur Removal from Gas Oil
  • Process Analysis of Ionic Liquid-Based Blends as H2S Absorbents: Search for Thermodynamic/Kinetic Synergies - ACS Public
  • Process Analysis of Ionic Liquid-Based Blends as H2S Absorbents: Search for Thermodynamic/Kinetic Synergies | ACS Sustainable Chemistry & Engineering - ACS Public
  • Rotten Eggs Revaluated: Ionic Liquids and Deep Eutectic Solvents for Removal and Utilization of Hydrogen Sulfide | Industrial & Engineering Chemistry Research - ACS Public
  • A modeling approach for estimating hydrogen sulfide solubility in fifteen different imidazole-based ionic liquids - PMC.
  • Highly efficient and selective H2S capture by task-specific deep eutectic solvents through chemical dual-site absorption | Request PDF - ResearchG
  • Polyoxometalate/Ionic Liquid Desulfurization System for Hydrogen Sulfide Removal
  • Catalysts and Processes for H2S Conversion to Sulfur - Semantic Scholar. (2021, October 15).
  • Task-Specific Ionic Liquids - MilliporeSigma.
  • Efficient capture and conversion of H2S into H2 and sulfur in guanidinium ionic liquid–NaOH aqueous solution - RSC Publishing.
  • High-Pressure Hydrogen Sulfide Experiments: How Did Our Safety Measures and Hazard Control Work during a Failure Event? - MDPI. (2020, March 2).
  • Novel Supported Ionic Liquid Adsorbents for Hydrogen Sulphide Removal from Biogas - jeeng.net. (2024, March 1).
  • Catalytic Conversion for Hydrogen Sulfide - Aerosol and Air Quality Research. (2021, July 7).
  • Role of Ionic Liquids and Solvent used in Green Synthesis. (2026, February 12).
  • US10093868B1 - Ionic liquid-based hydrogen sulfide and mercaptan scavengers - Google P
  • (PDF) CFD Simulation of Hydrogen Sulfide (H2S)
  • Green Solvents and Ionic Liquids-their Applic

Sources

Application

Application Note: Trihexyltetradecylphosphonium Chloride as a Robust Phase-Transfer Catalyst for the Synthesis of Organic Sulfides

Introduction The synthesis of organic sulfides is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods for carbon-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of organic sulfides is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods for carbon-sulfur (C-S) bond formation often necessitate harsh, anhydrous conditions and the use of sensitive, and often odorous, thiol reagents. Phase-transfer catalysis (PTC) has emerged as a powerful and "green" alternative, enabling reactions between reagents in immiscible phases, thereby increasing reaction rates, simplifying workups, and allowing the use of inexpensive, inorganic nucleophiles.[1][2]

Trihexyltetradecylphosphonium chloride, commercially known as CYPHOS® IL 101, is a quaternary phosphonium salt that functions as an exceptionally effective phase-transfer catalyst.[3] Its structure, featuring long alkyl chains, imparts high solubility in organic media and remarkable thermal stability, often superior to that of analogous quaternary ammonium salts.[2] These properties make it an ideal catalyst for facilitating nucleophilic substitution reactions between an aqueous solution of a sulfide salt and an organic-soluble alkyl halide. This application note provides a comprehensive guide to the mechanism, a detailed experimental protocol, and field-proven insights for the synthesis of unsymmetrical sulfides using trihexyltetradecylphosphonium chloride.

Mechanism of Catalysis: Phase-Transfer-Mediated Sulfide Synthesis

The power of trihexyltetradecylphosphonium chloride lies in its ability to act as a "shuttle" for the sulfide anion (S²⁻ or HS⁻). The reaction operates under a two-phase system, typically an aqueous phase containing an inorganic sulfide salt (e.g., Sodium Sulfide, Na₂S) and an organic phase (e.g., toluene) containing the alkyl halide substrate.[4]

The catalytic cycle proceeds as follows:

  • Anion Exchange: In the aqueous phase, the positively charged phosphonium cation (Q⁺) exchanges its chloride anion for a sulfide anion from the Na₂S salt.[5]

  • Phase Transfer: The newly formed lipophilic ion pair, [(C₆H₁₃)₃P(C₁₄H₂₉)]₂S, is soluble in the organic phase and migrates across the phase boundary.[2]

  • Nucleophilic Attack (Sₙ2): In the organic phase, the sulfide anion is poorly solvated and thus highly "naked" and nucleophilic.[6] It performs a backside Sₙ2 attack on the alkyl halide (R-X), displacing the halide leaving group and forming the desired sulfide product (R-S-R').[7]

  • Catalyst Regeneration: The phosphonium cation, now paired with the halide anion (X⁻), migrates back to the aqueous phase, where it can exchange for another sulfide anion, thus continuing the catalytic cycle.[6]

This process avoids the need to dissolve the inorganic salt in the organic phase, which is often impractical.[4]

Caption: Catalytic cycle of sulfide synthesis via Phase-Transfer Catalysis.

Experimental Protocol

This protocol describes a general method for the synthesis of dibenzyl sulfide from benzyl chloride and sodium sulfide using trihexyltetradecylphosphonium chloride as the catalyst. The methodology can be adapted for other primary and secondary alkyl halides.

Materials and Equipment:

  • Reagents:

    • Benzyl chloride (≥99%)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O) (≥98%)

    • Trihexyltetradecylphosphonium chloride (CYPHOS® IL 101)

    • Toluene (Anhydrous)

    • Deionized water

    • Diethyl ether (for extraction)

    • Magnesium sulfate (Anhydrous, for drying)

    • Saturated aqueous sodium chloride (Brine)

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Fume hood

Safety Information:

  • Trihexyltetradecylphosphonium chloride: Causes severe skin burns and eye damage.[8][9][10] Harmful if swallowed.[8][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Handle in a well-ventilated area or fume hood.[10]

  • Benzyl chloride: Lachrymator and toxic. Handle with extreme care in a fume hood.

  • Toluene: Flammable and harmful. Avoid inhalation and skin contact.

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

Protocol Workflow:

Experimental_Workflow prep 1. Reagent Preparation - Dissolve Na₂S in H₂O - Dissolve Benzyl Chloride in Toluene setup 2. Reaction Setup - Combine solutions in flask - Add Catalyst [P₆₆₆₁₄]⁺Cl⁻ prep->setup reaction 3. Reaction - Heat to 80 °C with vigorous stirring - Monitor by TLC (2-4 hours) setup->reaction workup 4. Workup - Cool to RT - Phase Separation reaction->workup extraction 5. Extraction - Extract aqueous layer with Ether - Combine organic layers workup->extraction wash 6. Washing & Drying - Wash with Brine - Dry over MgSO₄ extraction->wash purify 7. Purification - Filter and concentrate via Rotovap - Column Chromatography (if needed) wash->purify analyze 8. Analysis - Obtain yield - Characterize (NMR, GC-MS) purify->analyze

Caption: Step-by-step workflow for sulfide synthesis.

Step-by-Step Procedure:

  • Preparation of Aqueous Phase: In a 100 mL round-bottom flask, dissolve sodium sulfide nonahydrate (1.44 g, 6.0 mmol, 1.2 equivalents) in 20 mL of deionized water. Stir until fully dissolved.

  • Reaction Setup: To the flask containing the aqueous solution, add toluene (20 mL).

  • Addition of Substrate and Catalyst: Add benzyl chloride (1.27 g, 10.0 mmol, 1.0 equivalent) to the biphasic mixture. Follow this with the addition of trihexyltetradecylphosphonium chloride (0.26 g, 0.5 mmol, 5 mol%).

    • Scientist's Note: The catalyst loading is typically between 1-5 mol%. A 5 mol% loading ensures a robust reaction rate for a general procedure. For optimization, this can be lowered.

  • Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Place the flask in a heating mantle and heat to 80 °C. It is crucial to stir the mixture vigorously to create a large surface area between the two phases, which is essential for efficient catalysis.

  • Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC by spotting the organic layer, eluting with a hexane/ethyl acetate mixture (e.g., 9:1), and visualizing under UV light. The disappearance of the benzyl chloride spot indicates reaction completion.

  • Workup - Phase Separation: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Transfer the entire mixture to a separatory funnel. Allow the layers to separate fully. The upper layer is the organic (toluene) phase containing the product.

  • Workup - Extraction: Drain the lower aqueous layer. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.

    • Scientist's Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product is often of high purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

Results and Discussion

This PTC protocol is broadly applicable to a range of alkyl halides. Below is a table of representative (not experimentally derived) results that can be expected with this methodology, illustrating the scope of the reaction.[13][14]

EntryAlkyl Halide (R-X)Thiol SourceProductTypical Yield (%)
1Benzyl ChlorideSodium SulfideDibenzyl Sulfide>95%
21-BromooctaneSodium SulfideDioctyl Sulfide90-95%
3Benzyl ChlorideSodium HydrosulfideBenzyl Mercaptan~85%
44-Methoxybenzyl ChlorideSodium SulfideBis(4-methoxybenzyl) Sulfide>95%

Causality Behind Experimental Choices:

  • Catalyst Choice: Trihexyltetradecylphosphonium chloride is selected for its high thermal stability and excellent solubility in nonpolar organic solvents, which ensures it remains active in the organic phase where the reaction occurs.[2][3] Its lipophilic nature is key to efficiently extracting the sulfide anion from the aqueous phase.

  • Two-Phase System: Using a biphasic water/toluene system is a hallmark of green chemistry.[1] It eliminates the need for expensive, polar aprotic solvents (like DMF or DMSO) that would be required to dissolve both the inorganic salt and the organic substrate.[5]

  • Vigorous Stirring: The reaction is kinetically dependent on the interfacial surface area between the two phases. Vigorous stirring creates a fine emulsion, maximizing the area where the catalyst can perform the anion transfer, thus accelerating the reaction rate.

  • Temperature: Heating to 80 °C provides sufficient activation energy for the Sₙ2 reaction without causing significant decomposition of the catalyst, which is stable at these temperatures.[15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient stirring.2. Catalyst loading too low.3. Sterically hindered substrate (e.g., secondary halide).1. Increase the stirring rate to >700 RPM.2. Increase catalyst loading to 5-10 mol%.3. Increase reaction temperature to 90-100 °C and prolong reaction time.
Formation of Side Products (e.g., Alcohol) Hydrolysis of the alkyl halide.Ensure the sodium sulfide solution is not overly basic. Use Na₂S instead of NaOH/NaSH mixtures if possible.
Difficulty in Phase Separation (Emulsion) The catalytic phosphonium salt can act as a surfactant.Add a small amount of saturated brine during the workup and allow the mixture to stand without agitation for 20-30 minutes.
Low Isolated Yield 1. Product is partially water-soluble.2. Incomplete extraction.1. For more polar products, perform an additional back-extraction of the aqueous layer with a more polar solvent like ethyl acetate.2. Increase the number of extractions from one to three.

References

  • Iolitec. (2018, August 2). Safety Data Sheet - Trihexyltetradecylphosphonium chloride (CYPHOS IL-101).
  • ResearchGate. (n.d.). Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. Request PDF. [Link]

  • Iolitec. (2022, August 31). Safety Data Sheet - Trihexyltetradecylphosphonium chloride.
  • Solvionic. (2024, January 29). Safety data sheet - Trihexyl(tetradecyl)phosphonium chloride > 97%. [Link]

  • Nakade, P. G. (2014, July 1). Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. Semantic Scholar. [Link]

  • Gelest, Inc. (2015, August 20). SAFETY DATA SHEET - TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. [Link]

  • Ethesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. [Link]

  • Herriott, A. W., & Picker, D. (2006, October 24). A Facile Synthesis of Unsymmetrical Sulfides Under Phase Transfer Conditions. Synthetic Communications. [Link]

  • Bradaric, C., et al. (2009, April 24). Phosphonium-Based Ionic Liquids: An Overview. ConnectSci. [Link]

  • Moesch, C., & Raby, C. (1991). [Synthesis by phase transfer catalysis of alkyl sulfides]. Annales Pharmaceutiques Francaises, 49(5), 286-8. [Link]

  • Buchler GmbH. (n.d.). Chiral Phase Transfer Catalysts (PTCs). [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Kölle, P., & Dronskowski, R. (2010, March 26). Phosphonium and Ammonium Ionic Liquids with Aromatic Anions: Synthesis, Properties, and Platinum Extraction. Australian Journal of Chemistry. [Link]

  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

Sources

Method

diphenethyl sulfide as a byproduct in PEEK plastic depolymerization

Executive Summary Polyether ether ketone (PEEK) is a super-engineering plastic renowned for its chemical resistance, a property that paradoxically makes it difficult to recycle chemically.[1][2] Traditional methods (pyro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyether ether ketone (PEEK) is a super-engineering plastic renowned for its chemical resistance, a property that paradoxically makes it difficult to recycle chemically.[1][2] Traditional methods (pyrolysis, acidolysis) often yield charred mixtures or intractable sulfonated species. A recently developed breakthrough methodology utilizes sulfur nucleophiles (specifically 2-phenylethanethiol and its analogues) to cleave the ether bonds of PEEK under mild conditions.

However, this process introduces organosulfur byproducts—specifically diphenethyl sulfide , diphenethyl disulfide , and residual 2-phenylethanethiol —which can contaminate the regenerated monomers (Hydroquinone and Benzophenone derivatives). This Application Note details the mechanistic origin of these byproducts, a validated protocol for their removal, and analytical methods to ensure pharmaceutical-grade monomer recovery.

Mechanistic Insight: The Origin of Diphenethyl Sulfide

To effectively manage impurities, one must understand their formation. The depolymerization of PEEK using 2-phenylethanethiol operates via a Nucleophilic Aromatic Substitution (


) mechanism.
The Primary Reaction (Desired)

The carbonyl group in the PEEK backbone activates the para-ether linkages. The phenethyl thiolate anion (


) attacks the aromatic ring, cleaving the ether bond.
  • Result: The PEEK chain scissions into Hydroquinone (released as a phenolate) and a Thio-functionalized Benzophenone .[1][3]

The Side Reactions (Impurity Formation)

The "Diphenethyl sulfide" species arises from the thermal and oxidative degradation of the excess thiol reagent required to drive the reaction equilibrium.

  • Oxidative Coupling:

    
     (Diphenethyl Disulfide).
    
  • Thermal Desulfurization: At elevated temperatures (>150°C) required for PEEK dissolution, thiols can undergo radical recombination or sulfide formation:

    
     (Diphenethyl Sulfide).
    

These non-polar sulfur species co-precipitate with the organic monomers, requiring a specific purification strategy.

PEEK_Depolymerization PEEK PEEK Polymer (Solid/Composite) Intermediate Transition State (Meisenheimer Complex) PEEK->Intermediate 150°C, DMAc Reagent Reagent: 2-Phenylethanethiol + Base (NaOtBu) Reagent->Intermediate Byproduct1 Impurity 1: Diphenethyl Disulfide (Oxidative Dimer) Reagent->Byproduct1 Oxidation (Air/Heat) Byproduct2 Impurity 2: Diphenethyl Sulfide (Thermal Degradation) Reagent->Byproduct2 Thermal Recomb. Product1 Product A: Hydroquinone Intermediate->Product1 C-O Cleavage Product2 Product B: Dithio-Benzophenone Derivative Intermediate->Product2 S-C Bond Formation

Figure 1: Reaction pathway showing the desired depolymerization of PEEK and the parallel formation of diphenethyl sulfur byproducts.

Experimental Protocol

Objective: Depolymerize PEEK and isolate monomers with <0.1% Sulfur impurity content.

Materials
  • Substrate: PEEK pellets or Carbon-Fiber Reinforced PEEK (CF-PEEK).

  • Reagent: 2-Phenylethanethiol (>98%).

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI) or N,N-Dimethylacetamide (DMAc).

  • Quenching Agent: Iodomethane (MeI) (Optional, for stabilizing thio-intermediates).

Step-by-Step Workflow

Step 1: Depolymerization [1][2][3][4][5]

  • Charge a pressure-resistant glass reactor with PEEK (1.0 eq based on repeat unit), 2-Phenylethanethiol (4.0 eq), and NaOtBu (3.0 eq).

  • Add DMI (Solvent) to achieve a concentration of 0.5 M.

  • Heat to 150°C under

    
     atmosphere with vigorous stirring.
    
    • Note: The reaction is heterogeneous initially. Dissolution indicates depolymerization.

  • Reaction time: 6–17 hours depending on PEEK grade (amorphous vs. crystalline).

Step 2: Quenching and Stabilization

  • Cool the mixture to 100°C.

  • Add Iodomethane (MeI) (4.5 eq) slowly.

    • Purpose: This converts the unstable thiolate intermediates into stable methyl-thio ethers, preventing re-polymerization and making separation easier.

    • Caution: MeI is volatile and toxic. Use a fume hood.

Step 3: Separation of Diphenethyl Sulfide Byproducts The critical purification step relies on polarity differences. The sulfur byproducts (Diphenethyl sulfide/disulfide) are highly non-polar, while Hydroquinone is polar.

  • Precipitation: Pour the reaction mixture into excess Water/Methanol (1:1) .

    • Observation: The hydrophobic sulfur byproducts and the benzophenone derivative may precipitate or form an oil, while Hydroquinone and salts remain in the aqueous phase.

  • Liquid-Liquid Extraction (LLE):

    • Extract the aqueous mixture with Hexane or Heptane .

    • Target:Diphenethyl sulfide and Diphenethyl disulfide partition strongly into the Hexane layer.

    • Target: The desired Dithio-functionalized Benzophenone often remains in the polar organic/aqueous interface or requires a more polar solvent (e.g., Ethyl Acetate) for extraction after the Hexane wash.

  • Column Chromatography (Polishing):

    • If high purity is required, pass the crude Benzophenone fraction through a short silica plug using Hexane:Ethyl Acetate (9:1) . The non-polar diphenethyl sulfide elutes first and is discarded.

Analytical Validation (QC)

To verify the removal of diphenethyl sulfide, use the following parameters.

AnalyteMethodRetention Time (Approx)Characteristic Ion (m/z)Limit of Detection
2-Phenylethanethiol GC-MS4.5 min138

10 ppm
Diphenethyl Sulfide GC-MS12.2 min242

, 91

5 ppm
Diphenethyl Disulfide GC-MS14.8 min274

5 ppm
Regenerated Monomer HPLC (UV 254nm)Variable-0.05%

GC-MS Conditions:

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Temp Program: 50°C (2 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Note: Diphenethyl sulfide shows a distinct tropylium ion fragment (m/z 91) and the molecular ion (m/z 242).

Purification_Workflow Crude Crude Reaction Mixture (Monomers + Sulfur Byproducts) Precip Precipitation in H2O/MeOH Crude->Precip PhaseSep Phase Separation Precip->PhaseSep HexaneLayer Hexane Layer: Diphenethyl Sulfide Diphenethyl Disulfide (DISCARD) PhaseSep->HexaneLayer Extraction AqueousLayer Aqueous/Polar Layer: Hydroquinone Benzophenone Derivative PhaseSep->AqueousLayer Purification Flash Chromatography (Silica Gel) AqueousLayer->Purification FinalProduct Pure Monomers (Ready for Re-polymerization) Purification->FinalProduct

Figure 2: Purification workflow to isolate pure monomers from sulfurous contaminants.

Safety & Handling

  • Odor Control: 2-Phenylethanethiol and diphenethyl sulfide have potent, disagreeable odors (skunk-like). All work must be performed in a high-efficiency fume hood. Glassware should be bleached (Hypochlorite solution) immediately after use to oxidize sulfur residues.

  • Toxicity: Iodomethane is a potential carcinogen and neurotoxin. Avoid inhalation.

  • Waste Disposal: Segregate sulfur-containing waste streams. Do not mix with acidic waste (risk of

    
     evolution).
    

References

  • Imato, K., et al. (2023).[1] "Depolymerization of robust polyetheretherketone to regenerate monomer units using sulfur reagents." Communications Chemistry, 6, 8. [Link][6]

  • Dandy, L. O., et al. (2015). "Accelerated degradation of Polyetheretherketone (PEEK) composite materials for recycling applications." Polymer Degradation and Stability, 112, 52-62. [Link]

  • Victrex PLC. (2025).[7] "PEEK Polymer Properties and Chemical Resistance Guide." Victrex Technical Resources. [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Bio-insecticidal Activity of Phenethyl Sulfide against Aedes aegypti Larvae

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of phenethyl sulfide as a potential larvicide against the dengue, Zika, and chikungu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of phenethyl sulfide as a potential larvicide against the dengue, Zika, and chikungunya vector, Aedes aegypti. This document outlines detailed protocols for conducting larvicidal bioassays, interpreting the results, and offers insights into the potential mechanisms of action.

Introduction: The Pressing Need for Novel Larvicides

The global burden of arboviral diseases transmitted by the Aedes aegypti mosquito is a significant public health concern. The continuous and extensive use of conventional synthetic insecticides has led to the emergence of insecticide-resistant mosquito populations, compromising the effectiveness of current vector control strategies[1]. This escalating resistance necessitates the urgent discovery and development of novel insecticides with different modes of action.

Organosulfur compounds, found in nature and also synthesized, have a long history of use in pest management, with some acting as insecticides, fungicides, and herbicides[2]. Their diverse chemical structures and modes of action make them a promising area for the discovery of new and effective larvicides. Phenethyl sulfide, an organosulfur compound, presents an interesting candidate for investigation due to the known biocidal properties of related sulfur-containing molecules. This guide provides the necessary framework to rigorously assess its potential.

Part 1: Larvicidal Bioassay Protocol

This protocol is designed based on established methodologies, including those recommended by the World Health Organization (WHO), to ensure the generation of reliable and reproducible data on the larvicidal efficacy of phenethyl sulfide.[1][3]

Materials and Reagents
  • Test Compound: Phenethyl sulfide (purity ≥ 98%)

  • Solvent: Dimethyl sulfoxide (DMSO) or methanol (analytical grade)

  • Test Organisms: Early third-instar larvae of a susceptible reference strain of Aedes aegypti (e.g., Rockefeller strain)[1].

  • Rearing Medium: Dechlorinated or distilled water.

  • Larval Food: Standard larval diet (e.g., a mixture of brewer's yeast, lactalbumin, and ground fish food).

  • Glassware/Disposables: Glass beakers or disposable paper/plastic cups (250-500 mL capacity), micropipettes, and sterile tips.

  • Incubator/Environmental Chamber: Capable of maintaining a temperature of 28 ± 2°C, relative humidity of 55% ± 15%, and a 12:12 hour light:dark photoperiod[4].

Preparation of Stock and Working Solutions

The lipophilic nature of phenethyl sulfide necessitates the use of a solvent to create an aqueous dispersion for the bioassay.

  • Stock Solution Preparation (1000 ppm):

    • Accurately weigh 10 mg of phenethyl sulfide.

    • Dissolve the compound in 1 mL of DMSO or methanol.

    • Add 9 mL of distilled water to create a 10 mL stock solution at a concentration of 1000 parts per million (ppm) or 1 mg/mL.

    • Causality: A high-concentration stock solution allows for accurate serial dilutions to create a range of test concentrations. The initial dissolution in a small volume of solvent ensures the compound is fully solubilized before creating the aqueous stock.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare a range of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).

    • The final concentration of the solvent (DMSO or methanol) in the bioassay should not exceed 1% (v/v), as higher concentrations can cause larval mortality[1].

    • Self-Validation: Always prepare fresh solutions for each experiment to avoid degradation of the test compound.

Experimental Procedure

The following workflow outlines the steps for conducting the larvicidal bioassay.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Stock & Working Solutions of Phenethyl Sulfide D Introduce Working Solutions to Beakers (Final Volume 250 mL) A->D B Select Healthy Early Third-Instar Larvae C Add 20-25 Larvae to Each Replicate Beaker B->C C->D F Incubate for 24-48 hours (28 ± 2°C) D->F E Prepare Control Groups (Solvent & Negative) E->F G Record Larval Mortality in Each Replicate F->G H Calculate Percentage Mortality (Correct with Abbott's Formula if needed) G->H I Perform Probit Analysis to Determine LC50 & LC90 H->I

Caption: Experimental workflow for the larvicidal bioassay.

Step-by-Step Protocol:

  • Setup: For each test concentration and control, set up at least three to five replicate beakers[3].

  • Larvae Introduction: Gently transfer 20-25 early third-instar Aedes aegypti larvae into each beaker containing 200 mL of dechlorinated water[3][5].

  • Treatment Application: Add the appropriate volume of each phenethyl sulfide working solution to the respective beakers to achieve the desired final concentrations. Adjust the final volume in each beaker to 250 mL with dechlorinated water.

  • Control Groups (Trustworthiness Pillar):

    • Solvent Control: Prepare a set of replicates containing the same concentration of DMSO or methanol used in the treatment groups (e.g., 1%) in 250 mL of dechlorinated water. This is crucial to ensure that any observed mortality is due to the test compound and not the solvent.

    • Negative Control: Prepare a set of replicates containing only 250 mL of dechlorinated water. This group serves as a baseline for larval viability under experimental conditions.

  • Incubation: Place the beakers in an environmental chamber under the controlled conditions specified in section 1.1 for 24 to 48 hours.

  • Mortality Assessment: After the exposure period, record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a pipette tip.

Data Analysis and Interpretation
  • Percentage Mortality Calculation: Calculate the percentage of mortality for each concentration.

  • Correction for Control Mortality: If mortality in the solvent or negative control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula:

    • Corrected Mortality (%) = [ (1 - (n in T after treatment / n in C after treatment)) ] * 100

    • Where 'n' is the number of larvae, 'T' is the treated group, and 'C' is the control group.

    • If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.

  • LC50 and LC90 Determination: The lethal concentration required to kill 50% (LC50) and 90% (LC90) of the larval population should be determined using probit analysis of the dose-response data. This statistical method linearizes the sigmoidal dose-response curve, allowing for accurate estimation of these key toxicological endpoints.

Part 2: Potential Mechanisms of Action

While the specific molecular target of phenethyl sulfide in Aedes aegypti larvae is yet to be determined, several plausible mechanisms can be hypothesized based on the action of other insecticides. Investigating these potential pathways can provide a more profound understanding of its insecticidal properties.

Neurotoxicity

Many insecticides exert their effects by disrupting the insect's nervous system[6]. A primary target is the enzyme acetylcholinesterase (AChE).

  • Acetylcholinesterase (AChE) Inhibition: AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect[7]. Organosulfur compounds have been implicated in neurotoxic effects, and an AChE inhibition assay would be a logical first step in mechanistic studies.

G cluster_pathway Hypothesized AChE Inhibition Pathway ACh Acetylcholine (Neurotransmitter) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (Enzyme) ACh->AChE Substrate for Signal Nerve Signal Transmission AChR->Signal Hyperstimulation Continuous Hyperstimulation AChR->Hyperstimulation Breakdown Hydrolysis AChE->Breakdown PS Phenethyl Sulfide PS->AChE Potentially Inhibits Inhibition Inhibition Paralysis Paralysis & Death Hyperstimulation->Paralysis

Caption: Hypothesized neurotoxic action via AChE inhibition.

Disruption of the Cuticle and Cellular Membranes

The insect cuticle serves as a critical protective barrier. Some chemical agents can disrupt this layer, leading to dehydration and death. Additionally, the lipophilic nature of phenethyl sulfide may allow it to interfere with the lipid bilayers of cell membranes, disrupting cellular integrity and function.

Inhibition of Detoxification Enzymes

Insects possess detoxification enzymes such as esterases and glutathione S-transferases (GSTs) that metabolize xenobiotics. Inhibition of these enzymes can enhance the toxicity of a compound[7]. Investigating the effect of phenethyl sulfide on these enzyme systems could reveal another potential mechanism of action.

Part 3: Data Presentation

All quantitative data from the larvicidal bioassays should be summarized in a clear and concise format.

Table 1: Larvicidal Activity of Phenethyl Sulfide against Aedes aegypti (24-hour exposure)

Concentration (ppm)No. of Larvae ExposedNo. of Larvae Dead% MortalityCorrected % Mortality
Control (Solvent)75N/A
6.2575
12.575
2575
5075
10075

Table 2: Probit Analysis Results for Phenethyl Sulfide against Aedes aegypti

Time PointLC50 (ppm) (95% CI)LC90 (ppm) (95% CI)Chi-Square (χ²)
24 hours
48 hours

(CI = Confidence Interval)

Conclusion and Future Directions

These application notes provide a standardized methodology to evaluate the bio-insecticidal potential of phenethyl sulfide against Aedes aegypti larvae. A thorough and systematic approach, as outlined in this guide, is essential for generating high-quality, reproducible data. Should phenethyl sulfide demonstrate significant larvicidal activity, further studies would be warranted. These could include investigating its efficacy against resistant mosquito strains, assessing its impact on non-target organisms, and elucidating its precise molecular mechanism of action. Such research is vital in the ongoing effort to develop safer and more effective tools for vector control.

References

  • Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity. (2013). PMC. [Link]

  • Larvicidal Activity of Essential Oils From Piper Species Against Strains of Aedes aegypti (Diptera: Culicidae) Resistant to Pyrethroids. (2021). Frontiers in Physiology. [Link]

  • SOP: Bacterial Larvicide Bioassay. (n.d.). Innovation to Impact. [Link]

  • Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. (n.d.). Indian Council of Medical Research. [Link]

  • PROTOCOL FOR LARVICIDE BIOASSAYS v1. (2020). ResearchGate. [Link]

  • Insecticides. (2026). US EPA. [Link]

  • US EPA, Pesticide Product Label, SULFUR/PYRETHRINS FUNGICIDE/INSECTICIDE, 06/09/2015. (2015). US EPA. [Link]

  • Applications and Limitations of Common Larvicides for Mosquito Control. (n.d.). Food and Environmental Hygiene Department. [Link]

  • Chemical Composition, Larvicidal and Repellent Activities of Wild Plant Essential Oils against Aedes aegypti. (2022). MDPI. [Link]

  • Larvicides. (2024). CDC. [Link]

  • Mosquito Larvicidal Activity and Cytotoxicity of the Extracts of Aromatic Plants from Malaysia. (2025). MDPI. [Link]

  • Larvicidal activity of terpenes and their derivatives against Aedes aegypti: a systematic review and meta-analysis. (2024). PubMed. [Link]

  • The Power of 2-Phenethyl Propionate: A Safer and Eco-Friendly Solution for Pest Control! (2025). Medium. [Link]

  • Larvicidal activity of Artemisia absinthium extracts with special reference to inhibition of detoxifying enzymes in larvae of Aedes aegypti L. (2022). Journal of Parasitic Diseases. [Link]

  • Larvicidal properties of terpenoid-based nanoemulsions against the dengue vector Aedes aegypti L. and their potential toxicity against non-target organism. (2024). PLOS ONE. [Link]

  • Sublethal Pesticide Exposure, Inadequately Regulated, Adversely Affects Insect Health, Study Finds. (2024). Beyond Pesticides. [Link]

  • Indirect Effect of Pesticides on Insects and Other Arthropods. (2016). PMC. [Link]

  • Current Insights into Sublethal Effects of Pesticides on Insects. (2024). MDPI. [Link]

  • Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. (2024). Semantic Scholar. [Link]

  • The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. (2023). PMC. [Link]

  • The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae). (2022). MDPI. [Link]

Sources

Method

Application Note: Photocatalytic Degradation of 2-Phenethyl Sulfide (PES) in Gas Phase

This Application Note and Protocol details the gas-phase photocatalytic degradation of 2-Phenethyl Sulfide (often abbreviated as PES or related to PECES , 2-chloroethyl 2-phenylethyl sulfide). These compounds serve as cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the gas-phase photocatalytic degradation of 2-Phenethyl Sulfide (often abbreviated as PES or related to PECES , 2-chloroethyl 2-phenylethyl sulfide). These compounds serve as critical simulants for Sulfur Mustard (HD) chemical warfare agents due to their structural homology (thioether linkage) and reactivity, while possessing lower toxicity for laboratory handling.

[1]

Executive Summary & Scientific Rationale

The photocatalytic oxidation (PCO) of thioethers like 2-phenethyl sulfide is a pivotal model for developing self-decontaminating surfaces and air purification systems against blistering agents. Unlike thermal incineration, PCO operates at ambient temperatures using semiconductor catalysts (e.g., TiO


) and UV/visible light to generate Reactive Oxygen Species (ROS).

Why 2-Phenethyl Sulfide?

  • Simulant Fidelity: It mimics the C-S-C bond angle and electron density of Sulfur Mustard (HD) but replaces one chloroethyl group with a phenethyl group, reducing volatility and blistering potential while maintaining lipophilicity.

  • Mechanistic Probe: The phenyl ring acts as a stable UV-chromophore and internal tag, allowing for precise tracking of C-S bond cleavage versus ring oxidation using spectroscopic techniques.

  • Deactivation Model: Sulfides are notorious for poisoning PCO catalysts. PES degradation studies reveal critical insights into catalyst deactivation via sulfone adsorption, a key hurdle in real-world deployment.

Mechanistic Principles

The degradation proceeds via a Heterogeneous Photocatalytic Step-Scheme (S-Scheme) or conventional charge transfer on the TiO


 surface.
Fundamental Pathway
  • Adsorption: Gaseous PES adsorbs onto Ti

    
     sites via the sulfur lone pair.
    
  • Photoexcitation: UV light (

    
     eV) generates electron-hole pairs (
    
    
    
    ).
  • ROS Generation:

    • 
       + H
      
      
      
      O
      
      
      
      
      
      
      OH (Hydroxyl radicals)
    • 
       + O
      
      
      
      
      
      
      
      O
      
      
      (Superoxide anions)
  • S-Oxidation (Fast): The sulfur atom is electrophilically attacked by

    
     or 
    
    
    
    OH, forming the Sulfoxide (PES-SO).
  • Deep Oxidation (Slow): PES-SO is further oxidized to Sulfone (PES-SO

    
    ).
    
  • Fragmentation: C-S bond cleavage leads to mineralization (SO

    
    , CO
    
    
    
    , H
    
    
    O) or accumulation of surface sulfates.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways between selective S-oxidation and destructive C-S cleavage.

PES_Degradation_Pathway PES 2-Phenethyl Sulfide (Gas) Ads_PES Adsorbed PES (Ti-S) PES->Ads_PES Adsorption Sulfoxide Sulfoxide Intermediate (Ph-Et-SO-R) Ads_PES->Sulfoxide + h+ / •OH (Fast) h_plus Valence Band Hole (h+) h_plus->Ads_PES OH_rad •OH Radical OH_rad->Ads_PES Sulfone Sulfone Product (Ph-Et-SO2-R) Sulfoxide->Sulfone + •OH (Slow) CS_Cleavage C-S Bond Cleavage Sulfoxide->CS_Cleavage Dealkylation Sulfone->CS_Cleavage Degradation Volatiles Volatile Organics (Benzaldehyde, Ethylene) CS_Cleavage->Volatiles Surface_Species Surface Sulfates (SO4 2-) CS_Cleavage->Surface_Species Catalyst Poisoning

Caption: Mechanistic pathway of 2-Phenethyl Sulfide degradation on TiO2, highlighting the progression from S-oxidation to C-S cleavage and catalyst poisoning.

Experimental Protocol: Gas-Phase PCO

Objective: Determine the degradation efficiency and reaction kinetics of PES in a continuous flow gas reactor.

Materials & Equipment[1]
  • Photoreactor: Annular or flat-plate reactor with borosilicate glass window (transmits

    
     nm).
    
  • Catalyst: Degussa P25 TiO

    
     (or doped variant) coated on glass fiber mesh or reactor walls.
    
  • Light Source: UV-A LED array (365 nm) or Xe arc lamp with IR filter. Intensity: 10–50 mW/cm

    
    .
    
  • Gas Feed: Zero Air (hydrocarbon-free) and Mass Flow Controllers (MFCs).

  • Target: 2-Phenethyl sulfide (High Purity >98%).

  • Analysis: Online GC-FID/FPD or GC-MS (Gas Chromatography-Mass Spectrometry).

Catalyst Coating Protocol (Dip-Coating)
  • Suspension: Disperse 1.0 g TiO

    
     in 50 mL Ethanol. Sonicate for 30 min to break agglomerates.
    
  • Substrate: Clean glass fiber mesh or quartz plate with Acetone/Ethanol.

  • Coating: Dip substrate into suspension. Withdraw at 1 mm/s.

  • Calcination: Dry at 80°C for 1 h, then calcine at 400°C for 2 h to enhance adhesion and remove organic residues.

Gas-Phase Degradation Workflow

Step 1: Generation of PES Vapor Since PES is a liquid with low vapor pressure, use a bubbler system or syringe pump injection .

  • Method: Inject liquid PES via a heated syringe pump (100°C) into a carrier gas stream (Zero Air).

  • Target Concentration: 10–100 ppmv (typical for simulant studies).

Step 2: Adsorption-Desorption Equilibrium (Dark Phase)

  • Flow the PES/Air mixture over the catalyst in the dark .

  • Monitor outlet concentration until

    
    .
    
  • Duration: Typically 60–120 minutes. This accounts for surface saturation.

Step 3: Photocatalytic Reaction (Light Phase)

  • Turn on the UV light source (

    
    ).
    
  • Maintain constant flow rate (e.g., 100–500 mL/min).

  • Humidity Control: Adjust Relative Humidity (RH) to 30–50%. Note: Water vapor is essential for

    
    OH production but excess competes for adsorption sites.
    

Step 4: Sampling & Analysis

  • Direct the reactor effluent to the GC sampling loop (automated injection every 10–15 mins).

  • Monitor: Decrease in PES peak area; appearance of Sulfoxide/Sulfone peaks; evolution of CO

    
     (if using methanizer).
    
Experimental Workflow Diagram

Experimental_Workflow Air_Source Zero Air Source MFC Mass Flow Controller Air_Source->MFC Bubbler PES Vapor Generator MFC->Bubbler Stream A Humidifier Water Bubbler MFC->Humidifier Stream B Mixer Gas Mixing Chamber Bubbler->Mixer Humidifier->Mixer Reactor Photoreactor (TiO2 + UV) Mixer->Reactor PES + H2O + Air Analysis Online GC-MS Analysis Reactor->Analysis Vent Scrubber/Vent Analysis->Vent

Caption: Schematic of the continuous flow gas-phase photocatalytic reactor setup for PES degradation.

Data Analysis & Key Performance Indicators

Summarize your data using the following metrics.

Conversion Calculation


Where 

is the steady-state concentration under irradiation.
Kinetic Modeling

Gas-phase PCO often follows the Langmuir-Hinshelwood (L-H) model:



  • At low ppm (ppm < 100), this simplifies to pseudo-first-order kinetics:

    
    .
    
Typical Product Distribution (Table)
Retention Time (min)CompoundStructureSignificance
5.2 2-Phenethyl SulfidePh-CH

CH

-S-R
Parent Compound
7.8 2-Phenethyl SulfoxidePh-CH

CH

-SO-R
Primary Intermediate (Less Toxic)
9.1 2-Phenethyl SulfonePh-CH

CH

-SO

-R
Stable Product (Catalyst Poison)
3.4 BenzaldehydePh-CHOOxidative Cleavage Product
2.1 SO

O=S=O[1]Mineralization Product

Critical Troubleshooting (Field Insights)

Issue 1: Catalyst Deactivation (The "Sulfur Poisoning" Effect)

  • Observation: Conversion drops from 95% to 40% over 4 hours.

  • Cause: Accumulation of non-volatile sulfones and sulfate ions (SO

    
    ) on the TiO
    
    
    
    surface, blocking active sites.
  • Solution:Regeneration. Flush the reactor with humid air under UV light (no PES) for 2 hours. The water vapor aids in desorbing sulfate ions as H

    
    SO
    
    
    
    (washout) or redistributing them.

Issue 2: Incomplete Mass Balance

  • Observation: Carbon output (CO

    
     + Organics) < Carbon input.
    
  • Cause: Formation of heavy polymeric species on the catalyst or condensation in transfer lines.

  • Solution: Heat all transfer lines to >80°C. Perform solvent extraction of the used catalyst to identify adsorbed heavies.

Issue 3: Humidity Effects

  • Insight: Optimal RH is usually 30-40%.

    • Too Dry (<5% RH): Insufficient

      
      OH radicals; reaction slows.
      
    • Too Wet (>70% RH): Water molecules competitively adsorb on active sites, displacing PES.

References

  • Vorontsov, A. V., et al. (2002). "Photocatalytic Degradation of 2-Phenethyl Sulfide in Liquid and Gas Phases." Environmental Science & Technology, 36(24), 5261-5269. Link

  • Panayotov, D. A., et al. (2003).[2] "Photocatalytic oxidation of 2-chloroethyl ethyl sulfide on TiO2-SiO2 powders." Journal of Physical Chemistry B, 107(38), 10571-10575. Link

  • Zhu, K., et al. (2022). "Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant." RSC Advances, 12, 20385-20395. Link

  • Talukdar, M., et al. (2025). "Photocatalytic Oxidation of Gaseous 2-Chloroethyl Ethyl Sulfide over TiO2." ResearchGate Archive. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Sulfides from 2-Bromoethylbenzene

Ticket ID: #PUR-SUL-002 Subject: Removal of unreacted 2-bromoethylbenzene (2-BEB) from sulfide reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-SUL-002 Subject: Removal of unreacted 2-bromoethylbenzene (2-BEB) from sulfide reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering difficulty separating unreacted 2-bromoethylbenzene (2-BEB) from your target dialkyl sulfide product. This is a common challenge in thioether synthesis because 2-BEB is lipophilic, high-boiling (~220°C), and lacks distinct functional groups that facilitate easy chromatographic separation from non-polar sulfides.

This guide provides three tiered solutions, prioritized by efficiency and purity outcomes. Method A (Chemical Scavenging) is the recommended industry standard for this specific impurity profile.

Module A: Chemical Scavenging (Recommended)

The Logic: Since 2-BEB and your sulfide product likely share similar boiling points and polarities, physical separation (distillation/column) is inefficient. The most robust method is Chemical Derivatization . By reacting the excess lipophilic alkyl bromide with a secondary amine, you convert it into a highly polar, water-soluble ammonium salt. Your sulfide product, being chemically inert to amines, remains unchanged.

The Protocol: Morpholine Scavenging

Reagents:

  • Scavenger: Morpholine (or Piperidine/Diethylamine).

  • Solvent: Ethanol or Acetonitrile (if not already in solvent).

  • Wash Solution: 1M HCl.

Step-by-Step Workflow:

  • Quantification: Estimate the amount of unreacted 2-BEB via crude NMR or GC-MS.

  • Addition: Add 1.5 - 2.0 equivalents of Morpholine relative to the unreacted 2-BEB (NOT the total theoretical mass).

  • Reaction: Heat the mixture to reflux (or 60-80°C) for 1-2 hours.

    • Mechanism:[1][2][3][4] The amine performs an SN2 attack on the 2-BEB, displacing the bromide.

  • Workup (The Separation):

    • Cool the mixture to room temperature.

    • Dilute with an organic solvent (EtOAc or DCM).

    • Crucial Step: Wash the organic layer vigorously with 1M HCl (2x).

    • Result: The excess morpholine and the newly formed ammonium salt of 2-BEB will partition into the aqueous acidic layer. The sulfide remains in the organic layer.

  • Finishing: Dry organic layer over MgSO₄, filter, and concentrate.

Visualizing the Scavenging Pathway

ScavengingWorkflow cluster_separation Phase Separation Mixture Crude Mixture (Sulfide + 2-BEB) AddScavenger Add Morpholine (1.5 eq vs 2-BEB) Mixture->AddScavenger Heat Heat to 60-80°C (S_N2 Reaction) AddScavenger->Heat Derivatization AcidWash Wash with 1M HCl Heat->AcidWash Aqueous Aqueous Layer (Discard) Contains: Morpholine-HBr salt AcidWash->Aqueous Polar Impurities Organic Organic Layer (Keep) Contains: Pure Sulfide AcidWash->Organic Target Product

Figure 1: The chemical scavenging workflow converts the lipophilic impurity into a water-soluble salt.

Module B: Chromatographic Optimization

The Logic: If your sulfide product is acid-sensitive (making the HCl wash in Module A risky), you must rely on chromatography. Standard hexane/ethyl acetate gradients often fail because 2-BEB "streaks" or co-elutes.

Troubleshooting the Column:

ParameterRecommendationReason
Stationary Phase C18 (Reverse Phase) 2-BEB is highly lipophilic. On C18, it retains strongly, allowing more polar sulfides to elute first.
Mobile Phase (Normal Phase) Toluene / Hexane Aromatic solvents (Toluene) interact with the pi-system of 2-BEB, often altering its R_f differently than aliphatic sulfides.
Detection UV at 254 nm 2-BEB has strong UV absorbance (benzyl group). Do not rely solely on Iodine stains, which may be faint for bromides.
Loading < 1% w/w Overloading causes tailing of the 2-BEB, contaminating the sulfide fractions.

Module C: Physical Properties & Distillation

The Logic: Distillation is only viable if there is a significant boiling point delta (>30°C) between 2-BEB and your product.

Data Table: Physical Constants

CompoundBoiling Point (Atm)Boiling Point (10 mmHg)*Notes
2-Bromoethylbenzene 220 - 221°C ~95 - 100°C High boiling point makes rotary evaporation ineffective.
Typical Dialkyl Sulfides VariableVariableIf Product BP is >250°C, vacuum distillation can remove 2-BEB as a chemically distinct "forerun."

*Estimated values for vacuum conditions.

Warning: 2-Bromoethylbenzene is a lachrymator (tear gas agent). Any distillation must be performed with a properly vented vacuum pump exhaust and cold traps to prevent lab contamination.

Frequently Asked Questions (FAQ)

Q1: Why can't I just leave the 2-BEB in the mixture? A: Aside from purity concerns, alkyl halides are electrophiles. If you carry this mixture forward to a subsequent step involving nucleophiles (amines, organometallics), the unreacted 2-BEB will react, creating complex side-product mixtures that are even harder to separate.

Q2: I tried the morpholine wash, but I still see 2-BEB. Why? A: This usually indicates incomplete reaction.

  • Temperature: Did you heat to at least 60°C? SN2 on secondary bromides is slow at room temperature.

  • Solvent: Ensure the reaction solvent is polar enough (Ethanol or DMF) to stabilize the transition state.

  • Stirring: If the mixture was biphasic, the scavenger couldn't reach the bromide.

Q3: Is there a solid-phase scavenger I can use to avoid extraction? A: Yes. You can use Silica-supported amine scavengers (e.g., Si-Thiol or Si-Amine). Add the beads, stir/heat, and filter. The 2-BEB remains covalently bound to the beads. This is more expensive but ideal for small-scale library synthesis.

Decision Matrix

Use this logic tree to select your method:

DecisionTree Start Start: Impurity is 2-BEB IsAcidSensitive Is Product Acid Sensitive? Start->IsAcidSensitive Chromatography Use Module B: C18 Chromatography IsAcidSensitive->Chromatography Yes IsLargeScale Is Scale > 10g? IsAcidSensitive->IsLargeScale No Distillation Module C: Vacuum Distillation (If BP Delta > 30°C) IsLargeScale->Distillation Yes Scavenging Module A: Morpholine Scavenging IsLargeScale->Scavenging No (Standard)

Figure 2: Decision matrix for selecting the appropriate purification technique.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzene, (2-bromoethyl)- Properties and Boiling Point Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Hielscher Ultrasonics. (2014). Improve your Scavengers by Ultrasonic Mixing. (General reference for scavenging kinetics). [Link]

  • LibreTexts Chemistry. (2019). Nucleophilic Substitution: The S_N2 Mechanism. (Mechanistic grounding for amine scavenging). [Link]

Sources

Optimization

Technical Support Center: Purification of Diphenethyl Sulfide from Ionic Liquid Mixtures

Welcome to the technical support center for the purification of diphenethyl sulfide from ionic liquid (IL) reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of diphenethyl sulfide from ionic liquid (IL) reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of ionic liquids as reaction media and facing the subsequent challenge of product isolation. Here, we provide practical, in-depth solutions to common issues encountered during the purification process, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and methodology for separating diphenethyl sulfide from ionic liquids.

Q1: Why is separating diphenethyl sulfide from an ionic liquid challenging?

The primary challenge stems from the shared physical properties of both the product and the solvent. Diphenethyl sulfide has a very high boiling point (approx. 296 °C) and consequently a low vapor pressure.[1][2][3] Ionic liquids are defined by their exceptionally low vapor pressure.[4] This similarity makes conventional distillation, a common method for separating volatile products from non-volatile solvents, largely ineffective for this specific separation. The goal is to recover your product without co-distilling the ionic liquid, which is not feasible here. Therefore, alternative, non-distillative methods are required.

Q2: What are the primary methods for purifying diphenethyl sulfide from an ionic liquid?

The most viable methods leverage differences in solubility rather than volatility. The main techniques include:

  • Liquid-Liquid Extraction (LLE): This is the most common and often most effective method. It relies on finding a conventional solvent that is immiscible with the ionic liquid and in which diphenethyl sulfide has a high solubility.[5][6]

  • Solid-Phase Extraction (SPE): This technique can be used if a suitable sorbent is available that selectively retains either the diphenethyl sulfide or the ionic liquid, allowing for their separation.

  • Adsorption: Using materials like activated carbon or specific resins can sometimes be effective for removing residual impurities, including traces of the ionic liquid from the product.[6][7]

Q3: How do I select the best purification method for my specific experiment?

The choice of method depends on several factors, including the properties of the ionic liquid used, the scale of the reaction, and the required purity of the final product. The following decision tree provides a general guide:

G start Start: Diphenethyl Sulfide in IL Mixture q1 Is the IL hydrophobic (immiscible with water)? start->q1 q2 Is the IL hydrophilic (miscible with water)? q1->q2 No lle_organic Primary Method: Liquid-Liquid Extraction with a non-polar organic solvent (e.g., hexane, toluene, ether). q1->lle_organic Yes lle_water Primary Method: 1. Dilute IL mixture with water. 2. Extract with a water-immiscible organic solvent. q2->lle_water Yes q3 Is the product purity sufficient after LLE? lle_organic->q3 lle_water->q3 end Purified Product q3->end Yes polishing Polishing Step: - Column Chromatography - Activated Carbon Treatment q3->polishing No polishing->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of diphenethyl sulfide.

Problem 1: My liquid-liquid extraction (LLE) is resulting in a low yield of diphenethyl sulfide.

Possible Causes & Solutions:

  • Cause A: Poor Partition Coefficient. Diphenethyl sulfide is not partitioning effectively from the ionic liquid phase into your chosen extraction solvent.

    • Solution: Diphenethyl sulfide is a non-polar compound, insoluble in water but soluble in solvents like diethyl ether and benzene.[1][2][3] Ensure your extraction solvent is sufficiently non-polar to maximize solubility. Consider solvents like hexane, heptane, toluene, or diethyl ether. Perform a small-scale test with a few different solvents to determine the best performer. The principle of "like dissolves like" is key here.

  • Cause B: Insufficient Extraction Cycles. A single extraction may not be enough to recover all the product.

    • Solution: Perform multiple, sequential extractions with smaller volumes of fresh solvent. For example, instead of one extraction with 100 mL of solvent, perform four extractions with 25 mL each. This is a more efficient way to maximize recovery.

  • Cause C: Emulsion Formation. The interface between the ionic liquid and the extraction solvent is not separating cleanly, trapping your product in an emulsion layer. This is common with viscous ionic liquids.[4]

    • Solution 1 (Gentle Inversion): Avoid vigorous shaking or vortexing. Instead, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.

    • Solution 2 (Brine Wash): Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the polarity of the aqueous/ionic liquid phase. This is particularly effective if your IL has some water miscibility.

    • Solution 3 (Centrifugation): For small-scale experiments, centrifuging the mixture can force the separation of the layers.

Problem 2: My final product is contaminated with the ionic liquid.

Possible Causes & Solutions:

  • Cause A: Partial Miscibility. Your chosen extraction solvent has some degree of miscibility with the ionic liquid.

    • Solution 1 (Change Solvent): Select a more immiscible solvent. For example, if you are using a slightly polar solvent like ethyl acetate with a hydrophobic IL, switch to a completely non-polar solvent like hexane. The structure of the IL's cation and anion determines its hydrophobicity and miscibility.[2]

    • Solution 2 (Back-Washing): If your ionic liquid is hydrophilic, you can wash the recovered organic phase with deionized water. Since diphenethyl sulfide is insoluble in water, this will remove the water-soluble IL without significant product loss.[1][3]

  • Cause B: Physical Entrainment. Small droplets of the ionic liquid phase were carried over during the separation of layers.

    • Solution 1 (Allow Ample Separation Time): Be patient. Ionic liquids can be dense and viscous, requiring more time for a clean phase separation.

    • Solution 2 (Column Chromatography): Pass the extracted product through a short plug of silica gel. The highly polar nature of the ionic liquid will cause it to be strongly adsorbed onto the silica, while the non-polar diphenethyl sulfide will elute quickly with a non-polar solvent.

  • Cause C: You cannot visually confirm the absence of the IL.

    • Solution: Use an analytical technique to confirm purity. A simple method is ¹H NMR spectroscopy. Ionic liquids (like imidazolium-based ones) have characteristic peaks that are easily distinguishable from the aromatic signals of diphenethyl sulfide. Alternatively, LC-MS can be used for highly sensitive detection of IL contaminants.[3][8]

Problem 3: Can I use distillation to purify diphenethyl sulfide from the ionic liquid?

Answer: It is highly inadvisable.

  • Scientific Rationale: Effective distillation relies on a significant difference in the volatility (and thus boiling points) of the components to be separated. Diphenethyl sulfide has a high boiling point of 296 °C.[1][2] Ionic liquids are fundamentally non-volatile.[9] Attempting to distill the diphenethyl sulfide would require extremely high temperatures and deep vacuum, which could lead to thermal degradation of the product and the ionic liquid.[6][10] The energy input would be substantial, and the separation would likely be poor. Liquid-liquid extraction is a far more practical and energy-efficient method.[9]

Protocols & Data

Protocol 1: Standard Liquid-Liquid Extraction of Diphenethyl Sulfide

This protocol outlines a general procedure for extracting diphenethyl sulfide from a hydrophobic ionic liquid (e.g., one based on the [PF₆]⁻ or [NTf₂]⁻ anion).

G cluster_workflow LLE Workflow step1 1. Transfer Reaction Mixture to Separatory Funnel step2 2. Add Extraction Solvent (e.g., Hexane, 2x volume of IL) step1->step2 step3 3. Mix Gently (Invert funnel 15-20 times) step2->step3 step4 4. Allow Phases to Separate (5-10 minutes) step3->step4 step5 5. Drain Lower IL Phase step4->step5 step6 6. Collect Upper Organic Phase step5->step6 step7 7. Repeat Extraction (Steps 2-6, 2 more times) step6->step7 step8 8. Combine Organic Phases step7->step8 step9 9. Dry with Anhydrous MgSO₄ & Filter step8->step9 step10 10. Evaporate Solvent (Rotary Evaporator) step9->step10 step11 11. Purified Product step10->step11

Caption: Experimental workflow for liquid-liquid extraction.

Methodology:

  • Transfer: Transfer the entire ionic liquid reaction mixture to a separatory funnel of appropriate size.

  • Solvent Addition: Add a volume of a suitable non-polar organic solvent (e.g., hexane, toluene) equal to at least twice the volume of the ionic liquid.

  • Mixing: Stopper the funnel and gently invert it 15-20 times, ensuring to vent frequently to release any pressure buildup. Do not shake vigorously.

  • Phase Separation: Clamp the funnel and allow the layers to fully separate. The denser ionic liquid phase will be at the bottom.

  • Collection: Carefully drain the lower ionic liquid phase. The IL can be set aside for potential recycling.

  • Extraction Repetition: Repeat steps 2-5 two more times using fresh extraction solvent each time.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude diphenethyl sulfide.

  • Further Purification (Optional): If necessary, further purify the product by column chromatography on silica gel.

Table 1: Comparison of Extraction Solvents

The selection of an appropriate extraction solvent is critical for achieving high recovery and purity. This table provides a comparison of common solvents for extracting the non-polar diphenethyl sulfide from a typical hydrophobic ionic liquid.

SolventPolarity IndexBoiling Point (°C)Key Considerations
n-Hexane 0.169Excellent immiscibility with most ILs; highly effective for non-polar compounds. Easy to remove post-extraction.
Toluene 2.4111Good solvent for aromatic compounds like diphenethyl sulfide. Higher boiling point makes it harder to remove.
Diethyl Ether 2.835Very effective solvent, but its high volatility and flammability require careful handling.
Ethyl Acetate 4.477More polar; may show partial miscibility with some ILs, potentially leading to contamination. Generally less effective.
Water 10.2100Ineffective. Diphenethyl sulfide is insoluble in water.[1][3]

References

  • Poole, C. F. (2010). Extraction of organic compounds with room temperature ionic liquids. PubMed.
  • Thieme. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Thieme.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfide. BenchChem.
  • ChemicalBook. (n.d.). Diphenyl sulfide CAS#: 139-66-2. ChemicalBook.
  • Wikipedia. (n.d.). Diphenyl sulfide. Wikipedia.
  • Passos, H., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews.
  • Han, D., & Row, K. H. (2019). Recovery and purification of ionic liquids from solutions: a review. PMC.
  • Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. research.chalmers.se.
  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. sielc.com.
  • Ghandi, K. (2011). Classes and Properties: Ionic liquids recycling for reuse. United Arab Emirates University.
  • Passos, H., et al. (2018). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. PMC.
  • Belhocine, T., et al. (2020). The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. MDPI.
  • Dietz, M. L. (2006). Separations of Metal Ions Using Ionic Liquids: The Challenges of Multiple Mechanisms. ResearchGate.
  • MDPI. (2025). Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. MDPI.
  • Bentham Science. (n.d.). Synthesis, Purification and Recycling of Ionic Liquid. Bentham Science.

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of diphenethyl sulfide vs diphenyl sulfide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical impurity profiling and metabolite identification, distinguishing between su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical impurity profiling and metabolite identification, distinguishing between sulfide structures is critical. While Diphenyl Sulfide and Diphenethyl Sulfide share a thioether core, their behavior under Electron Ionization (70 eV) is fundamentally different.

  • Diphenyl Sulfide exhibits a "Hard" aromatic fragmentation pattern: it is thermodynamically stable, yielding a dominant molecular ion (

    
    ) and fragments retaining the 
    
    
    
    bond.
  • Diphenethyl Sulfide exhibits a "Soft" aliphatic fragmentation pattern: the ethylene spacers facilitate rapid rearrangement (McLafferty) and benzylic cleavage, resulting in a weak molecular ion and a spectrum dominated by alkyl-aromatic fragments (Tropylium).

This guide provides the experimental logic, comparative data, and mechanistic pathways required to definitively identify these compounds.

Part 1: Chemical Architecture & Theoretical Basis

Understanding the structural "weak points" of each molecule allows us to predict and validate their mass spectral fingerprints.

FeatureDiphenyl SulfideDiphenethyl Sulfide
Structure


Formula


MW 186.27 Da242.38 Da
Bonding Environment

Carbon attached to Sulfur. Strong resonance stabilization.

Carbon attached to Sulfur. Weak C-S bond; presence of

-hydrogens.
Primary Fragmentation Driver Direct bond cleavage (High Energy).Rearrangement & Benzylic stability (Low Energy).

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation patterns, the following GC-MS conditions are recommended. This protocol minimizes thermal degradation prior to ionization, ensuring the observed fragments are generated solely by the EI source.

Instrument Configuration
  • Inlet: Split/Splitless at 280°C (High temp ensures volatilization of the heavier Diphenethyl sulfide).

  • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m

    
     0.25mm ID 
    
    
    
    0.25µm film.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Source: Electron Ionization (EI) at 70 eV.[1] Source Temp: 230°C.

Temperature Program
  • Initial: 60°C for 1 min.

  • Ramp: 20°C/min to 300°C.

  • Hold: 5 min at 300°C.

System Suitability (Validation Step)

Critical Check: Inject a standard of Diphenyl Sulfide first.

  • Pass Criteria: The Molecular Ion (

    
     186) must be the Base Peak (100% abundance).
    
  • Fail Criteria: If

    
     186 < 50% or if significant tailing is observed, the source may be dirty or the inlet liner active, causing adsorption/degradation.
    

Part 3: Mechanistic Analysis & Data Comparison

Diphenyl Sulfide: The Aromatic Fortress

Diphenyl sulfide is remarkably stable. The sulfur atom lone pairs participate in resonance with the phenyl rings, strengthening the C-S bond.

  • Molecular Ion (

    
    ): 
    
    
    
    186. Dominant (Base Peak).
  • Primary Fragment: Loss of a phenyl radical (

    
    ) to form the phenylsulfenyl cation (
    
    
    
    ).
  • Secondary Fragment: Loss of the sulfur atom (rare) or fragmentation of the phenyl ring itself.

Diphenethyl Sulfide: The Rearrangement Reactor

The presence of the ethyl spacer (


) changes the physics entirely. The molecule has 

-hydrogens relative to the sulfur, enabling the McLafferty-like Rearrangement (specifically, a sulfide elimination).
  • Molecular Ion (

    
    ): 
    
    
    
    242. Very weak or absent (<5%).
  • Mechanism A (McLafferty): The sulfur atom abstracts a hydrogen, leading to the expulsion of a neutral styrene molecule (

    
    , 104 Da). The charge remains on the sulfur-containing fragment (
    
    
    
    ,
    
    
    138).
  • Mechanism B (Benzylic Cleavage): The C-S bond breaks, generating a phenethyl cation (

    
     105), which rapidly rearranges to the ultra-stable Tropylium ion  (
    
    
    
    91).
Comparative Mass Spectral Table
Ion TypeDiphenyl Sulfide (

)
Diphenethyl Sulfide (

)
Diagnostic Significance
Molecular Ion (

)
186 (100%) 242 (<5%)Diphenyl is stable; Diphenethyl fragments instantly.
Base Peak 18691 (Tropylium) 91 indicates an alkyl-benzene chain

2 carbons.
Sulfur-Retained Ion 109 (

)
138 (

)
138 is the "McLafferty" signature for phenethyl sulfides.
Hydrocarbon Ion 77 (

)
105 (

)
77 is a bare ring; 105 is the phenethyl chain.
Rearrangement 185 (

, cyclization)
104 (Styrene radical)104 appears if charge stays on the alkene during cleavage.

Part 4: Visualization of Fragmentation Pathways

The following diagrams illustrate the divergent pathways. Diphenyl sulfide resists breaking, while Diphenethyl sulfide undergoes complex rearrangements.

Diagram 1: Diphenyl Sulfide Fragmentation (Direct Cleavage)

DiphenylSulfide M_Ion Molecular Ion (M+) m/z 186 (Base Peak) PhS Phenylsulfenyl Cation m/z 109 M_Ion->PhS - Phenyl Radical (77) Dibenz Dibenzothiophene-like m/z 185 (M-H) M_Ion->Dibenz - H Radical Ph Phenyl Cation m/z 77 PhS->Ph - Sulfur (32)

Caption: Diphenyl sulfide fragmentation is dominated by simple bond cleavages and high stability of the parent ion.

Diagram 2: Diphenethyl Sulfide Fragmentation (Rearrangement)

DiphenethylSulfide cluster_McLafferty Pathway A: McLafferty Rearrangement cluster_Cleavage Pathway B: Benzylic Cleavage M_Ion Molecular Ion (M+) m/z 242 (Weak/Absent) McLafferty_Ion Phenethanethiol Ion m/z 138 M_Ion->McLafferty_Ion H-Transfer & Alkene Elimination Styrene Neutral Styrene (104 Da) Phenethyl_Cat Phenethyl Cation m/z 105 M_Ion->Phenethyl_Cat C-S Bond Break Tropylium Tropylium Ion m/z 91 (Base Peak) Phenethyl_Cat->Tropylium Rearrangement (-CH2)

Caption: Diphenethyl sulfide fragmentation is driven by McLafferty rearrangement (m/z 138) and Tropylium formation (m/z 91).

References

  • NIST Mass Spectrometry Data Center. Diphenyl Sulfide Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST Mass Spectrometry Data Center. General Sulfide Fragmentation Patterns (Analogous to Diethyl Sulfide). NIST Chemistry WebBook. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text confirming McLafferty rearrangement mechanisms in sulfides).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.

Sources

Comparative

A Comparative Toxicological Assessment: Diphenethyl Sulfide vs. Sulfur Mustard (Mustard Gas)

A Guide for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the toxicological profiles of diphenethyl sulfide and the chemical warfare agent, sulfur mustard (HD), com...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of diphenethyl sulfide and the chemical warfare agent, sulfur mustard (HD), commonly known as mustard gas. While both are organosulfur compounds, their chemical structures and reactivity lead to vastly different biological effects, a critical distinction for researchers in toxicology and chemical safety. This document synthesizes available experimental data to illuminate the significant disparity in their toxicity.

Executive Summary: A Tale of Two Sulfides

At first glance, diphenethyl sulfide and sulfur mustard share a core sulfur-containing structure. However, the presence of highly reactive 2-chloroethyl groups in sulfur mustard is the critical determinant of its extreme toxicity. Diphenethyl sulfide, lacking these alkylating moieties, is a relatively stable aromatic sulfide with a comparatively benign toxicological profile.

  • Sulfur Mustard (HD): A potent vesicant (blistering agent) and a known human carcinogen.[1] Its toxicity is driven by its ability to act as a powerful bifunctional alkylating agent, readily forming cyclic sulfonium ions that damage DNA, proteins, and other cellular macromolecules.[2][3] This leads to delayed but severe chemical burns, respiratory damage, immunosuppression, and long-term cancer risk.[4][5]

  • Diphenethyl Sulfide: An aromatic sulfide used in chemical synthesis.[6] Its toxicity is primarily characterized by moderate acute oral toxicity and skin irritation.[7] It does not possess the alkylating capabilities of mustard gas and, consequently, does not cause the severe vesicant or genotoxic effects associated with HD.

This guide will deconstruct the chemical basis for these differences, present the supporting toxicological data, and provide standardized protocols for assessing the toxicity of such compounds.

Physicochemical Properties: The Structural Basis of Reactivity

The fundamental differences in the toxicity of these two compounds can be traced back to their molecular structure and resulting chemical properties.

PropertyDiphenethyl SulfideSulfur Mustard (HD)References
IUPAC Name 1,1'-Sulfanediyldi(2-phenylethane)1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane[2]
CAS Number 41609-41-0505-60-2[2]
Molecular Formula C₁₆H₁₈SC₄H₈Cl₂S[2]
Molecular Weight 242.38 g/mol 159.08 g/mol [2]
Appearance Colorless liquidColorless to yellow-brown oily liquid[2][8]
Key Structural Feature Two phenethyl groups bonded to sulfurTwo 2-chloroethyl groups bonded to sulfur[2]
Reactivity Stable; can be oxidized at the sulfur atomHighly reactive; bifunctional alkylating agent[3][8]

Mechanism of Toxicity: Alkylation vs. Irritation

The divergent toxicological pathways of sulfur mustard and diphenethyl sulfide are a direct consequence of their chemical reactivity at the cellular level.

Sulfur Mustard: Covalent Modification of Cellular Targets

The extreme cytotoxicity of sulfur mustard is due to its function as a bifunctional alkylating agent.[9] The mechanism involves an intramolecular cyclization to form a highly reactive cyclic sulfonium ion.[2] This electrophilic intermediate readily attacks nucleophilic sites on cellular macromolecules.

  • DNA Damage: The primary target is DNA, where the agent alkylates guanine bases.[3] As a bifunctional agent, it can cross-link DNA strands, preventing DNA replication and transcription, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[2][10] This genotoxic action is the basis for its carcinogenicity.[1][11]

  • Protein and Lipid Alkylation: Sulfur mustard also reacts with proteins and lipids, disrupting cellular structure and function, contributing to inflammation and tissue damage.[9]

Mustard_Gas_Mechanism cluster_effects Cellular Effects HD Sulfur Mustard (Cl-CH₂CH₂-S-CH₂CH₂-Cl) Sulfonium Cyclic Sulfonium Ion (Highly Reactive Intermediate) HD->Sulfonium Intramolecular Cyclization (-Cl⁻) DNA DNA (Guanine N7) Sulfonium->DNA Alkylation Protein Proteins Sulfonium->Protein Alkylation DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage Inflammation Inflammation Protein->Inflammation Cell Cellular Macromolecules Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of sulfur mustard-induced cellular toxicity.
Diphenethyl Sulfide: A Presumed Irritant Mechanism

There is a lack of detailed mechanistic studies on diphenethyl sulfide toxicity, likely due to its low hazard profile. Based on data from structurally related aromatic sulfides and its classification as a skin irritant, its toxicity is likely mediated by non-covalent interactions and localized irritation at high concentrations.[7] It is not an alkylating agent and is not expected to form covalent adducts with DNA or other macromolecules in the way that sulfur mustard does. Its metabolism would likely involve oxidation of the sulfur atom to the corresponding sulfoxide and sulfone, facilitating excretion.

Comparative Toxicity Data

Quantitative data starkly illustrates the orders-of-magnitude difference in toxicity between the two compounds. Due to the extreme hazard of sulfur mustard, much of its data comes from specialized military or defense-related research, whereas data for diphenethyl sulfide is found in standard chemical safety literature.

ParameterDiphenethyl SulfideSulfur Mustard (HD)Reference
Acute Oral LD₅₀ (Rat) 490 µL/kg (approx. 545 mg/kg)Not a primary exposure route; high toxicity expected[12]
Acute Dermal LD₅₀ (Rat) > 2000 mg/kg~10 mg/kg (estimated)[13]
Acute Percutaneous LD₅₀ (Mice) No data available9.7 mg/kg[14]
Inhalation LC₅₀ No data available1500 mg·min/m³ (lethal)[15]
Primary Hazard Skin and eye irritant, harmful if swallowedVesicant, alkylating agent, carcinogen[7][15]
Vesicant Action (Blistering) NonePotent[2]
Carcinogenicity Not classifiedGroup 1: Carcinogenic to humans[11]
Mutagenicity No data indicating mutagenicityPotent mutagen[2]

Note: Direct comparison of LD₅₀ values should be done with caution due to different species, vehicles, and experimental conditions. However, the data clearly shows a profound difference in acute toxicity.

Experimental Protocols for Toxicological Assessment

To generate the data presented above, standardized toxicological assays are employed. Below are representative protocols for in vitro and in vivo testing relevant to these classes of compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

This protocol is a standard, colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational method in toxicology for screening compounds.[16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., human keratinocytes or bronchial epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., diphenethyl sulfide) in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell viability by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells in 96-well Plate C 3. Treat Cells with Compound A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Incubate (e.g., 24h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizing Agent F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
In Vivo Acute Toxicity Assessment: Rodent Model

Animal models are essential for understanding systemic toxicity and determining lethal doses.[17] The following is a generalized protocol for acute dermal or systemic toxicity studies, which must be conducted under strict ethical guidelines (e.g., IACUC approval) and appropriate safety containment, especially for highly toxic agents like sulfur mustard.

Principle: To determine the median lethal dose (LD₅₀) of a substance and observe clinical signs of toxicity after a single administration.

Step-by-Step Methodology:

  • Animal Model Selection: Choose a relevant animal model, such as Sprague Dawley rats.[18] Animals should be healthy, of a specific age and weight range, and acclimated to the laboratory environment.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., saline, corn oil, or for dermal application, an appropriate solvent).

  • Dose Administration:

    • Systemic (Intravenous): For compounds like sulfur mustard where systemic effects are studied, administration can be via tail vein injection.[18]

    • Percutaneous (Dermal): For skin exposure, a specific area on the animal's back is clipped free of fur. A predetermined dose of the substance is applied evenly to the skin.

  • Dose Groups: Assign animals to several dose groups, including a vehicle control group. A minimum of 5 animals per sex per group is typical. Doses are selected to span a range expected to cause 0% to 100% mortality.

  • Clinical Observation: Observe animals systematically and frequently for a set period (typically 14 days) for clinical signs of toxicity. This includes changes in skin, fur, eyes, respiration, and behavior, as well as body weight measurements.

  • Endpoint: The primary endpoint is mortality. At the end of the observation period, surviving animals are humanely euthanized.

  • Necropsy: Conduct a gross necropsy on all animals to identify any visible pathological changes in organs and tissues.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ with a 95% confidence interval.

Conclusion for the Research Professional

The comparative analysis of diphenethyl sulfide and sulfur mustard provides a stark illustration of structure-activity relationships in toxicology. The inclusion of two chloroethyl functional groups transforms a simple organosulfide into a potent chemical weapon.

  • For Drug Development: This comparison underscores the importance of screening for reactive functional groups early in the discovery process. The alkylating potential of a molecule is a significant red flag for genotoxicity and carcinogenicity.

  • For Researchers: Diphenethyl sulfide serves as a useful, low-toxicity negative control in studies investigating the mechanisms of sulfur mustard. Its structural similarity, absent the alkylating function, can help isolate the specific effects of DNA and protein alkylation.

Understanding these fundamental differences is paramount for ensuring laboratory safety, designing meaningful experiments, and developing safer chemical entities.

References

  • Willems, J. L. (1989). Mustard gas: clinical, toxicological, and mutagenic aspects based on modern experience. Military medicine, 154(8).[4]

  • Wikipedia. (2024). Mustard gas.[2]

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfide.[8]

  • Ecreee. (2026). Mustard Gas Ingredients: Composition, Mechanism, and Historical Impact.

  • Wormser, U. (1991). Toxicology of mustard gas. Trends in Pharmacological Sciences, 12, 164-167.[19]

  • Okchem. (2014). what is diphenyl sulfide?[20]

  • Shakarjian, M. P., et al. (2010). Mechanisms Mediating the Vesicant Actions of Sulfur Mustard after Cutaneous Exposure. Toxicological Sciences, 114(1), 5-19.[3]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100C. (2012). Sulfur Mustard. In Arsenic, Metals, Fibres, and Dusts. International Agency for Research on Cancer.[11]

  • PubChem. (n.d.). Diphenyl sulfide. National Center for Biotechnology Information.[7]

  • ChemicalBook. (2026). Diphenyl sulfide.[6]

  • EBSCO. (n.d.). Mustard gas and cancer. Research Starters.[1]

  • Ghasemi, H., et al. (2010). Mustard gas toxicity: The acute and chronic pathological effects. Journal of Applied Toxicology, 30(7), 627-641.[5]

  • Poursaleh, Z., et al. (2010). Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure. PubMed.[9]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diphenyl sulphide.

  • Wikipedia. (2024). Diphenyl sulfide.[12]

  • Cambridge University Press & Assessment. (2023). Animal Model Considerations for Medical Countermeasure Development for Radiation and Sulfur Mustard Exposures.[17]

  • Beske, P. H., et al. (2022). A Rodent Model of Sulfur Mustard Hematologic Toxicity for the Efficacy Evaluation of Candidate Medical Countermeasures. Military Medicine, 187(1-2), e144-e152.[18]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Diphenyl sulfide.[13]

  • Anderson, D. R., & Byers, S. L. (2009). Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury. Toxicology Mechanisms and Methods, 20(1), 14-24.[21]

  • Beske, P. H., et al. (2022). A Rodent Model of Sulfur Mustard Hematologic Toxicity for the Efficacy Evaluation of Candidate Medical Countermeasures. Military Medicine.[22]

  • Perry, M. R., et al. (2021). A novel sulfur mustard (HD) vapor inhalation exposure model of pulmonary toxicity for the efficacy evaluation of candidate medical countermeasures. Inhalation Toxicology, 33(9-10), 343-353.[23]

  • Bristol University. (n.d.). Molecule of the Month - Mustard Gas.[24]

  • Gates, K. S., et al. (2010). Detoxication of Sulfur Half-Mustards by Nucleophilic Scavengers: Robust Activity of Thiopurines. Chemical Research in Toxicology, 23(2), 305-311.[25]

  • NOAA. (n.d.). DIETHYL SULFIDE. CAMEO Chemicals.[26]

  • National Center for Biotechnology Information. (1995). Chemistry of Sulfur Mustard and Lewisite. In Veterans at Risk: The Health Effects of Mustard Gas and Lewisite. National Academies Press (US).[10]

  • Gautam, A., et al. (2006). Comparative Toxicity Studies Of Sulfur Mustard (2,2'-Dichloro Diethyl Sulfide) And Monofunctional Sulfur Mustard (2-Chloroethyl Ethyl Sulfide), Administered Through Various Routes In Mice. ResearchGate.[14]

  • Wikipedia. (2024). In vitro toxicology.[16]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.[27]

  • Johnsen, A., et al. (2017). Synthesis route attribution of sulfur mustard by multivariate data analysis of chemical signatures. OSTI.GOV.[28]

  • MDPI. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide.[29]

  • Balali-Mood, M., & Hefazi, M. (2011). Sulfur mustard toxicity: History, chemistry, pharmacokinetics, and pharmacodynamics. ResearchGate.[30]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays.[31]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.[32]

  • Vijayaraghavan, R., et al. (2006). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. SciSpace.[33]

  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.[34]

  • NOAA. (n.d.). MUSTARD GAS. CAMEO Chemicals.[15]

  • National Research Council. (2003). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 3. The National Academies Press.[35]

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